Product packaging for Methyl 2-amino-4,5-dimethylbenzoate(Cat. No.:CAS No. 19258-73-2)

Methyl 2-amino-4,5-dimethylbenzoate

Cat. No.: B091078
CAS No.: 19258-73-2
M. Wt: 179.22 g/mol
InChI Key: OEBNORXUIYOXGB-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,5-dimethylbenzoate, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106591. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B091078 Methyl 2-amino-4,5-dimethylbenzoate CAS No. 19258-73-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-4,5-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO2/c1-6-4-8(10(12)13-3)9(11)5-7(6)2/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBNORXUIYOXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295971
Record name methyl 2-amino-4,5-dimethylbenzoate
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19258-73-2
Record name 19258-73-2
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Record name methyl 2-amino-4,5-dimethylbenzoate
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Record name methyl 2-amino-4,5-dimethylbenzoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 2-amino-4,5-dimethylbenzoate physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4,5-dimethylbenzoate is a substituted anthranilate derivative with potential applications in organic synthesis, particularly as a building block for more complex molecules in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its predicted spectral data. The information is presented to support researchers and professionals in drug development and other scientific endeavors.

Core Physical and Chemical Properties

This compound, with the CAS number 19258-73-2, is a solid organic compound at room temperature.[1] Its core properties are summarized in the table below, providing a foundational understanding of its chemical identity.

PropertyValueSource
CAS Number 19258-73-2[2]
Molecular Formula C₁₀H₁₃NO₂[2][3]
Molecular Weight 179.22 g/mol [1]
Predicted Boiling Point 295.2 ± 35.0 °C at 760 mmHg[1]
Predicted Density 1.105 ± 0.06 g/cm³[1]
Appearance Light yellow to yellow solid[4]
Storage Sealed in a dry place at room temperature[1]

Synthesis of this compound

The primary route for the synthesis of this compound is through the reduction of its corresponding nitro precursor, Methyl 4,5-dimethyl-2-nitrobenzoate.[5][6] This transformation is a common and efficient method for introducing an amino group onto an aromatic ring.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from the general procedure for the reduction of nitroarenes using a palladium catalyst.[5][6]

Materials:

  • Methyl 4,5-dimethyl-2-nitrobenzoate

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate (reagent grade)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve Methyl 4,5-dimethyl-2-nitrobenzoate in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add a catalytic amount of 10% Palladium on carbon to the solution. The catalyst loading is typically around 5-10% by weight relative to the starting material.

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Purge the system with an inert gas, such as nitrogen or argon, to remove any oxygen.

  • Introduce hydrogen gas into the reaction vessel. If using a balloon, ensure it is securely attached. For a Parr apparatus, pressurize the vessel to the desired hydrogen pressure.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite or a suitable filter to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure all the product is collected.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Methyl 4,5-dimethyl-2-nitrobenzoate dissolve Dissolve in Ethanol/Ethyl Acetate start->dissolve add_catalyst Add 10% Pd/C dissolve->add_catalyst hydrogenation Hydrogenation (H2 gas) add_catalyst->hydrogenation filter Filter to remove Pd/C hydrogenation->filter concentrate Concentrate in vacuo filter->concentrate purify Purification (Column Chromatography/Recrystallization) concentrate->purify product This compound purify->product

Synthesis workflow for this compound.

Predicted Spectral Data

While experimental spectra for this compound are not widely available in the literature, predictive models and data from analogous compounds can provide valuable insights for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the ring, the amino protons, and the methyl ester protons. The aromatic protons will likely appear as singlets due to their substitution pattern. The chemical shifts will be influenced by the electron-donating effects of the amino and methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=O stretching: A strong absorption band around 1680-1720 cm⁻¹ for the ester carbonyl group.

  • C-N stretching: A band in the region of 1250-1350 cm⁻¹.

  • C-O stretching: Bands associated with the ester linkage.

  • Aromatic C-H stretching: Peaks above 3000 cm⁻¹.

  • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (179.22 g/mol ). Predicted collision cross-section (CCS) values for various adducts have been calculated, which can aid in its identification in mass spectrometry-based analyses.[7]

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the nucleophilicity of the amino group and the reactivity of the ester functionality.

  • Reactivity of the Amino Group: The presence of two electron-donating methyl groups on the aromatic ring is expected to increase the electron density on the nitrogen atom of the amino group, enhancing its nucleophilicity. This suggests that the compound will readily undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. The enhanced reactivity can be advantageous in synthetic applications where the amino group is a key site for further functionalization.

  • Stability: Aromatic amines can be susceptible to oxidation and photodegradation.[8] Therefore, it is recommended to store this compound in a tightly sealed container, protected from light and under an inert atmosphere to minimize degradation.[1][8] The ester group may be susceptible to hydrolysis under strong acidic or basic conditions.

Potential Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis.[9] Its bifunctional nature, possessing both a nucleophilic amino group and an ester group that can be hydrolyzed or transformed, makes it a versatile building block for the synthesis of a variety of more complex molecules, including heterocyclic compounds and potential pharmaceutical and agrochemical agents.

Logical Relationships in Synthesis and Characterization

The synthesis and characterization of this compound follow a logical progression, starting from the precursor and leading to the confirmed pure product.

logical_flow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_confirmation Confirmation precursor Methyl 4,5-dimethyl-2-nitrobenzoate reduction Reduction of Nitro Group precursor->reduction product This compound reduction->product purification_step Column Chromatography / Recrystallization product->purification_step nmr NMR Spectroscopy (¹H, ¹³C) purification_step->nmr ir IR Spectroscopy purification_step->ir ms Mass Spectrometry purification_step->ms confirmation Structure and Purity Confirmed nmr->confirmation ir->confirmation ms->confirmation

Logical workflow for the synthesis and characterization of this compound.

References

Methyl 2-amino-4,5-dimethylbenzoate: A Technical Guide for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 2-amino-4,5-dimethylbenzoate is an aromatic amine and ester compound that serves as a crucial building block in organic synthesis. Its molecular structure, featuring an amino group ortho to a methyl ester, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and complex molecules. For researchers and professionals in drug development, this intermediate is of particular interest due to its role in the creation of pharmacologically active agents, including potent inhibitors for therapeutic targets. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in medicinal chemistry.

Chemical Structure and Properties

This compound is identified by the CAS Number 19258-73-2 .[1][2] The molecule consists of a benzene ring substituted with two methyl groups at positions 4 and 5, an amino group at position 2, and a methyl ester group at position 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 19258-73-2[1][2]
Molecular Formula C₁₀H₁₃NO₂[3][4][5][6]
Molecular Weight 179.22 g/mol [3][5]
IUPAC Name This compound
SMILES CC1=CC(=C(C=C1C)N)C(=O)OC[3][4]
InChI InChI=1S/C10H13NO2/c1-6-4-8(10(12)13-3)9(11)5-7(6)2/h4-5H,11H2,1-3H3[4]
Monoisotopic Mass 179.09464 Da[4]
Predicted XlogP 2.4[4]

Synthesis Experimental Protocol

The most common and efficient synthesis of this compound involves the catalytic hydrogenation of its nitro precursor, Methyl 4,5-dimethyl-2-nitrobenzoate (CAS: 90922-74-0).[7] This reduction is a fundamental transformation in organic synthesis, providing a clean and high-yield route to the desired aromatic amine.

Protocol: Catalytic Hydrogenation of Methyl 4,5-dimethyl-2-nitrobenzoate

Objective: To synthesize this compound via the reduction of the corresponding nitro compound.

Materials and Reagents:

  • Methyl 4,5-dimethyl-2-nitrobenzoate

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate (reagent grade)

  • Hydrogen gas (H₂)

  • Celite or a similar filter aid

  • Standard hydrogenation apparatus (e.g., Parr shaker)

  • Rotary evaporator

  • Glassware for filtration and reaction setup

Procedure:

  • Reaction Setup: In a suitable hydrogenation flask, dissolve Methyl 4,5-dimethyl-2-nitrobenzoate (1.0 eq) in a solvent such as ethanol or ethyl acetate.[7]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution. The typical catalyst loading is approximately 5-10% by weight of the starting material.

  • Hydrogenation: Place the flask in a hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 15-50 psi) and stir the reaction mixture vigorously at room temperature.[8][9]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. The reaction is typically complete within 8-24 hours.[8][9]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.[8][9]

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.

G Synthesis Workflow for this compound start Methyl 4,5-dimethyl-2-nitrobenzoate product This compound start->product Catalytic Hydrogenation reagents H₂ (gas) 10% Pd/C catalyst Solvent (Ethanol) reagents->product

Caption: Synthesis via reduction of the nitro precursor.

Applications in Research and Drug Development

This compound is a valuable intermediate for drug discovery professionals. Its bifunctional nature (amine and ester) allows for sequential or orthogonal chemical modifications, making it an ideal scaffold for building molecular complexity.

Key Applications:

  • Heterocyclic Synthesis: The amino and ester groups can be readily manipulated to construct a variety of heterocyclic ring systems, which are prevalent in medicinal chemistry.

  • Kinase Inhibitor Development: This compound serves as a key intermediate in the synthesis of potent inhibitors of protein kinases. Notably, it has been utilized in the development of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors, which are targets for treating inflammatory diseases and certain types of cancer.[7] The structural framework provided by this molecule is crucial for achieving high-affinity binding to the target enzyme.

  • Scaffold for Compound Libraries: Its utility as a versatile building block makes it suitable for creating diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[10]

G Role as a Key Intermediate in Drug Discovery cluster_derivatives Synthetic Derivatization cluster_products Target Molecules intermediate This compound reaction1 Amide Coupling intermediate->reaction1 reaction2 Cyclization Reactions intermediate->reaction2 reaction3 Further Functionalization intermediate->reaction3 product1 Heterocyclic Scaffolds reaction1->product1 reaction2->product1 product2 Kinase Inhibitors (e.g., IRAK4 Inhibitors) reaction2->product2 product3 Novel Drug Candidates reaction3->product3

Caption: Logical relationships in synthetic applications.

References

Synthesis of Methyl 2-amino-4,5-dimethylbenzoate from methyl 4,5-dimethyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of Methyl 2-amino-4,5-dimethylbenzoate from its precursor, methyl 4,5-dimethyl-2-nitrobenzoate. The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis, yielding a versatile building block for the development of pharmaceutical agents and other fine chemicals.[1][2] This document outlines various established methodologies, presents key data in a structured format, and provides detailed experimental protocols.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is presented below.

PropertyMethyl 4,5-dimethyl-2-nitrobenzoateThis compound
Molecular Formula C₁₀H₁₁NO₄[3]C₁₀H₁₃NO₂[1]
Molecular Weight 209.20 g/mol [3]179.22 g/mol [1]
CAS Number 90922-74-0[3]50419-58-4[1]
Appearance White to light yellow solid[1]White to light brown crystalline solid[1]
Melting Point Not explicitly stated in available literature.~110-112 °C[1]
Solubility Expected to be soluble in common organic solvents like DMSO and methanol.[3]Soluble in alcohol and ether; slightly soluble in water.[1]

Reaction Scheme and Methodologies

The core transformation is the reduction of the nitro group on the aromatic ring to an amine. Several effective methods are commonly employed for this synthesis, with the choice of reagents often depending on factors such as scale, available equipment, and sensitivity of other functional groups.[1][4] The general reaction is as follows:

start Methyl 4,5-dimethyl-2-nitrobenzoate reagents Reducing Agent (e.g., H2/Pd-C, SnCl2, Fe/H+) start->reagents end This compound reagents->end

Caption: General reaction for the reduction of Methyl 4,5-dimethyl-2-nitrobenzoate.

The most prevalent and industrially preferred methods include catalytic hydrogenation and reductions using metals in acidic media.[5]

Method Comparison
ParameterCatalytic Hydrogenation (Pd/C)Tin(II) Chloride (SnCl₂) ReductionIron (Fe) Reduction
Primary Reagents 10% Palladium on Carbon (Pd/C), Hydrogen (H₂) gas[1]Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol[1]Iron (Fe) powder, Ethanol/Water, Ammonium chloride or Acetic acid[1]
Typical Solvent Methanol or Ethyl Acetate[1]Ethanol[1]Ethanol/Water[1]
Catalyst/Reagent Loading 2-5 mol% of Palladium[1]4-5 equivalents of SnCl₂·2H₂O[1]3-5 equivalents of Fe powder[1]
Reaction Temperature Room Temperature[6]Reflux (~78 °C for ethanol)[1]Reflux (~80-90 °C)[1]
Reaction Time 1-4 hours (monitored by TLC)1-3 hours[1]2-4 hours[1]
Work-up Procedure Filtration of catalyst through Celite®, solvent evaporation.[2]Neutralization with base (e.g., NaHCO₃), filtration of tin salts, extraction.[1]Basification, filtration of iron salts, extraction.[1]
Advantages Clean reaction with high yields, easy product isolation.[7]Effective for substrates with functional groups sensitive to hydrogenation.[8]Cost-effective and readily available reagents.[7]
Disadvantages Requires specialized hydrogenation equipment, potential for catalyst poisoning.Generates significant tin waste, which requires proper disposal.Can be exothermic and requires careful addition of iron powder.[1]

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound using the three primary methods.

Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Materials:

  • Methyl 4,5-dimethyl-2-nitrobenzoate

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol or Ethyl Acetate (reagent grade)

  • Hydrogen (H₂) gas source

  • Parr hydrogenator or similar hydrogenation apparatus

  • Celite® or other filtration aid

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve Methyl 4,5-dimethyl-2-nitrobenzoate (1.0 equivalent) in Methanol or Ethyl Acetate (approximately 15-20 mL per gram of substrate).[1]

  • Carefully add 10% Pd/C catalyst (typically 2-5 mol% of palladium relative to the substrate) to the solution.[1]

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove air, then introduce hydrogen gas.[9]

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[6]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[6]

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.[9]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.[2]

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by recrystallization if necessary.

Method 2: Reduction with Tin(II) Chloride (SnCl₂)

Materials:

  • Methyl 4,5-dimethyl-2-nitrobenzoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated sodium bicarbonate solution or 2M NaOH

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add Methyl 4,5-dimethyl-2-nitrobenzoate (1.0 equivalent) and dissolve it in Ethanol (approximately 10-15 mL per gram of substrate).[1]

  • Add Tin(II) chloride dihydrate (4-5 equivalents) in portions, as the reaction can be exothermic.[1]

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir for 1-3 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.[1]

  • Cool the reaction mixture to room temperature and then place it in an ice bath.[1]

  • Slowly add saturated sodium bicarbonate solution or 2M NaOH to neutralize the mixture and precipitate tin salts (tin hydroxides).[1]

  • Filter the resulting slurry to remove the tin salts and wash the filter cake with ethyl acetate.

  • Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Method 3: Reduction with Iron (Fe)

Materials:

  • Methyl 4,5-dimethyl-2-nitrobenzoate

  • Iron (Fe) powder

  • Ethanol

  • Water

  • Ammonium chloride or Acetic acid

  • Sodium carbonate solution

  • Celite®

  • Ethyl acetate

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, prepare a solution of Methyl 4,5-dimethyl-2-nitrobenzoate (1.0 equivalent) in a mixture of Ethanol and Water.[1]

  • Add ammonium chloride (4-5 equivalents) or a catalytic amount of acetic acid to the solution.[1]

  • Heat the mixture to reflux (approximately 80-90 °C).[1]

  • Add iron powder (3-5 equivalents) portion-wise to the refluxing solution to control the exothermic reaction.[1]

  • Maintain the mixture at reflux with vigorous stirring for 2-4 hours.[1]

  • Monitor the reaction by TLC.[1]

  • Upon completion, cool the mixture and make it basic by adding sodium carbonate solution.[1]

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts.[1]

  • Wash the filter cake extensively with hot ethanol or ethyl acetate.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Experimental Workflow

The general workflow for the synthesis and purification of this compound can be visualized as follows:

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Dissolve Methyl 4,5-dimethyl-2-nitrobenzoate in Solvent add_reagent Add Reducing Agent (e.g., Pd/C + H2, SnCl2, or Fe) start->add_reagent react Heat/Stir for Required Time add_reagent->react monitor Monitor Reaction by TLC react->monitor quench Quench/Neutralize Reaction monitor->quench filter Filter to Remove Solids (Catalyst/Salts) quench->filter extract Extract with Organic Solvent filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Recrystallization (Optional) concentrate->purify characterize Characterize Final Product (e.g., NMR, MP) purify->characterize

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

The reduction of methyl 4,5-dimethyl-2-nitrobenzoate to this compound is a robust and well-documented transformation crucial for the synthesis of pharmaceutical intermediates.[9] The choice of methodology, whether catalytic hydrogenation or metal-acid reduction, can be tailored to specific laboratory or industrial requirements, consistently providing good to excellent yields of the desired product. Careful monitoring and appropriate work-up procedures are essential for obtaining a high-purity final product.

References

Spectroscopic Analysis of Methyl 2-amino-4,5-dimethylbenzoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4,5-dimethylbenzoate is an aromatic amine and a benzoate ester. Its structural features, including the amino group and methyl substituents on the benzene ring, make it a compound of interest in synthetic organic chemistry and potentially in the development of pharmaceutical intermediates. Spectroscopic analysis is crucial for the unequivocal identification and characterization of this molecule. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the ring, the ester methyl group, and the amino group protons.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic-H (C3-H)6.5 - 6.7115 - 120
Aromatic-H (C6-H)7.6 - 7.8120 - 125
-NH₂4.0 - 5.5 (broad)-
C4-CH₃2.1 - 2.318 - 22
C5-CH₃2.1 - 2.318 - 22
-OCH₃3.7 - 3.950 - 55
C1-Aromatic-110 - 115
C2-Aromatic-145 - 150
C4-Aromatic-130 - 135
C5-Aromatic-135 - 140
C=O-165 - 170

Note: Predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Description of Vibration
N-H Stretch (Amino)3300 - 3500Symmetric & Asymmetric
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000Methyl groups
C=O Stretch (Ester)1680 - 1720Strong, sharp peak
C=C Stretch (Aromatic)1550 - 1650
C-N Stretch1250 - 1350
C-O Stretch (Ester)1100 - 1300
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of this compound is 179.22 g/mol .

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z RatioProposed Fragment Ion
179[M]⁺ (Molecular Ion)
148[M - OCH₃]⁺
120[M - COOCH₃]⁺
105[C₇H₇N]⁺ (Fragment from cleavage of the ester group)

Experimental Protocols

While specific experimental details for this compound are unavailable, a general workflow for obtaining the spectroscopic data is outlined below.

General NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are used for 1D spectra.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

General IR Spectroscopy Protocol:

  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

General Mass Spectrometry Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the ions to generate the mass spectrum.

Visualizations

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of Methyl 2-amino-4,5-dimethylbenzoate purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Structure Elucidation & Data Compilation nmr->interpretation ir->interpretation ms->interpretation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

An In-Depth Technical Guide to the Reactivity of the Amino Group in Methyl 2-amino-4,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amino group in Methyl 2-amino-4,5-dimethylbenzoate. The document explores the electronic and steric influences on its basicity and nucleophilicity, and details its participation in a range of significant organic transformations. Key reactions, including acylation, diazotization, and palladium-catalyzed cross-coupling, are discussed with a focus on experimental protocols and quantitative data. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, offering insights into the synthetic utility of this versatile building block.

Introduction

This compound is an aniline derivative featuring a combination of electron-donating and electron-withdrawing substituents that modulate the reactivity of its primary amino group. The two methyl groups at the 4- and 5-positions are electron-donating through inductive and hyperconjugation effects, which increases the electron density on the aromatic ring and, consequently, the nucleophilicity and basicity of the amino group. Conversely, the methyl ester group at the 2-position (ortho to the amino group) is electron-withdrawing and can exert steric hindrance. This interplay of electronic and steric factors governs the compound's reactivity in various chemical transformations, making it a valuable intermediate in the synthesis of diverse molecular scaffolds.

Electronic and Steric Effects on Reactivity

The reactivity of the amino group in this compound is a product of the cumulative effects of its substituents.

  • Electron-Donating Groups (EDGs): The two methyl groups (at C4 and C5) increase the electron density on the nitrogen atom of the amino group, enhancing its basicity and nucleophilicity compared to unsubstituted aniline.[1]

  • Electron-Withdrawing Groups (EWGs): The ortho-methoxycarbonyl group (-COOCH₃) is electron-withdrawing, which tends to decrease the basicity of the amino group.[1]

  • Steric Hindrance: The presence of the ortho-ester group can sterically hinder the approach of electrophiles to the amino group, potentially affecting reaction rates.[2][3] This "ortho effect" can also influence the planarity of the amino group, further modifying its reactivity.[2]

A predicted pKa value for the conjugate acid of this compound is approximately 2.74, indicating it is a weak base, a characteristic typical of aniline derivatives.

Key Reactions of the Amino Group

The amino group of this compound serves as a versatile functional handle for a variety of organic transformations.

N-Acylation

The nucleophilic amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form stable amide bonds. This reaction is fundamental in peptide synthesis and the modification of bioactive molecules.

Experimental Protocol: General N-Acylation

A general procedure for the N-acylation of an aromatic amine with an acyl chloride is as follows:

  • Reaction Setup: Dissolve the aromatic amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, pyridine, or toluene) under an inert atmosphere.

  • Base Addition: Add a base (e.g., pyridine or triethylamine, 1.1-1.5 equivalents) to the solution.

  • Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.0-1.2 equivalents) to the reaction mixture, maintaining the temperature as required (often at 0 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by recrystallization or column chromatography.

While a specific protocol for this compound was not found in the searched literature, the above serves as a general guideline.

Diazotization and Subsequent Reactions

Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). These diazonium salts are highly versatile intermediates.

Experimental Protocol: General Diazotization

  • Amine Dissolution: Dissolve or suspend the aromatic amine in a cold (0-5 °C) aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

  • Nitrite Addition: Slowly add a cold aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0 and 5 °C.

  • Monitoring: The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

The resulting diazonium salt can be used in various subsequent reactions:

  • Azo Coupling: Reaction with activated aromatic compounds (e.g., phenols, anilines) to form azo dyes.

  • Sandmeyer Reaction: Copper(I) salt-mediated replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN).[2]

  • Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate salt to yield an aryl fluoride.

  • Gattermann Reaction: Replacement of the diazonium group with a halide using copper powder.

  • Hydrolysis: Heating the diazonium salt solution to produce a phenol.

Diazotization_Reactions Methyl_2-amino-4,5-dimethylbenzoate This compound Diazonium_Salt Diazonium Salt Intermediate Methyl_2-amino-4,5-dimethylbenzoate->Diazonium_Salt NaNO₂, H⁺ 0-5 °C Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Activated Aromatic Aryl_Halide_CN Aryl Halide/Nitrile (Sandmeyer) Diazonium_Salt->Aryl_Halide_CN CuX (X = Cl, Br, CN) Phenol Phenol Derivative Diazonium_Salt->Phenol H₂O, Δ

Fig. 1: Diazotization and subsequent reactions of the amino group.
Palladium-Catalyzed Cross-Coupling Reactions

The amino group of this compound can participate in palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination, where it can be coupled with aryl halides or triflates.[1]

Experimental Protocol: General Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equivalent), the amine (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 equivalents) in a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the specified time (usually several hours to overnight).

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite. The filtrate is then washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Aryl_Halide Aryl Halide Heating Heat (80-110 °C) Aryl_Halide->Heating Amine This compound Amine->Heating Catalyst Pd Catalyst + Ligand Catalyst->Heating Base Base Base->Heating Solvent Anhydrous Solvent Solvent->Heating Workup Cool, Dilute, Filter Heating->Workup Purification Column Chromatography Workup->Purification Product N-Aryl Product Purification->Product

Fig. 2: General workflow for Buchwald-Hartwig amination.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic systems, which are of great interest in medicinal chemistry.

Quinazolinone Synthesis

The reaction of anthranilic acid derivatives with various reagents can lead to the formation of quinazolinones, a class of compounds with a broad spectrum of biological activities. For instance, the condensation of an anthranilate with an orthoester or an acid chloride followed by cyclization can yield the quinazolinone core.

Triazole Synthesis

The amino group can be a starting point for the construction of triazole rings. One common method involves diazotization followed by reaction with a suitable nitrogen-containing nucleophile or a [3+2] cycloaddition reaction.[4]

Quantitative Data Summary

Property/ReactionData TypeValue/ConditionsSource/Comment
Basicity Predicted pKa2.74Indicates a weak base, typical for anilines with electron-withdrawing groups.
N-Acylation Reaction YieldNot available in searched literature.Yields are generally expected to be high with standard acylating agents and appropriate base.
Diazotization Reaction YieldNot available in searched literature.Diazonium salt formation is typically quantitative under controlled low-temperature conditions.
Buchwald-Hartwig Amination Reaction YieldNot available in searched literature for this specific amine.Yields are highly dependent on the specific aryl halide, catalyst system, and reaction conditions.
Heterocycle Synthesis Reaction YieldNot available in searched literature.Yields will vary significantly based on the target heterocycle and the synthetic route employed.

Conclusion

The amino group of this compound exhibits a rich and versatile reactivity profile, influenced by the electronic and steric nature of the substituents on the benzene ring. While the electron-donating methyl groups enhance its nucleophilicity, the ortho-ester group provides a moderating electron-withdrawing effect and potential steric influence. This balance makes the compound a useful synthon for a variety of chemical transformations, including N-acylation, diazotization for the introduction of diverse functionalities, and palladium-catalyzed cross-coupling reactions. Its utility as a precursor for the synthesis of medicinally relevant heterocyclic scaffolds further underscores its importance in drug discovery and development. Further quantitative studies on the reaction kinetics and yields for specific transformations involving this compound would be beneficial for optimizing its use in complex synthetic pathways.

References

Methyl 2-amino-4,5-dimethylbenzoate: A Core Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-4,5-dimethylbenzoate is a substituted anthranilate ester that serves as a crucial intermediate and versatile building block in the landscape of organic synthesis. Its unique molecular architecture, featuring a nucleophilic amino group, a methyl ester, and electron-donating methyl substituents on the aromatic ring, makes it a valuable precursor for the construction of complex molecules, particularly heterocyclic scaffolds of medicinal importance. This guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with detailed experimental protocols and workflow visualizations.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. These characteristics are essential for its application in synthetic chemistry, influencing solubility, reactivity, and analytical identification.

PropertyValueReference(s)
CAS Number 19258-73-2[1]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
IUPAC Name This compound
Canonical SMILES CC1=CC(=C(C=C1C)N)C(=O)OC[1]
Appearance Solid (form not specified in literature)
Melting Point Data not available in searched literature
Boiling Point Data not available in searched literature

Synthesis of the Building Block

The most common and efficient route for the preparation of this compound is the reduction of its corresponding nitro precursor, Methyl 4,5-dimethyl-2-nitrobenzoate. This transformation is typically achieved through catalytic hydrogenation, a clean and high-yielding reaction.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product A Methyl 4,5-dimethyl-2-nitrobenzoate C This compound A->C Catalytic Hydrogenation B H₂ (gas) 10% Pd/C (catalyst) Methanol (solvent) B->A

Caption: Synthetic pathway for this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol details the reduction of Methyl 4,5-dimethyl-2-nitrobenzoate to this compound.

Materials and Reagents:

  • Methyl 4,5-dimethyl-2-nitrobenzoate (1.0 eq)

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Buchner funnel with Celite pad)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve Methyl 4,5-dimethyl-2-nitrobenzoate in a suitable amount of methanol.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere if possible.

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • If using a balloon, evacuate the flask of air and backfill with hydrogen. Repeat this process three times.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of a new, more polar product spot.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol to ensure all product is collected.

  • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Application in Heterocyclic Synthesis: Quinazolinones

This compound is an excellent precursor for synthesizing quinazolinone derivatives, a class of heterocyclic compounds with a wide range of pharmacological activities. The Niementowski quinazolinone synthesis involves the reaction of an anthranilic acid derivative with formamide at elevated temperatures. This one-pot reaction provides direct access to the core quinazolinone scaffold.

G cluster_start Building Block cluster_reagents Reagents cluster_conditions Conditions cluster_product Product A This compound D 6,7-Dimethylquinazolin-4(3H)-one A->D Niementowski Reaction B Formamide (HCONH₂) (Reactant & Solvent) B->A C Heat (e.g., 130-135°C) C->A

References

The Versatile Scaffold: Unlocking the Potential of Methyl 2-amino-4,5-dimethylbenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

Methyl 2-amino-4,5-dimethylbenzoate is an aromatic amine derivative that holds significant promise as a versatile building block in the synthesis of novel therapeutic agents. Its unique substitution pattern—featuring a nucleophilic amino group, a readily modifiable methyl ester, and two methyl groups on the benzene ring—makes it an attractive starting point for creating diverse molecular architectures. This technical guide explores the potential applications of this compound in medicinal chemistry, drawing parallels from structurally related compounds to highlight its utility in constructing biologically active molecules, particularly in the realm of kinase inhibition.

Physicochemical Properties and Synthetic Utility

While specific experimental data for this compound is not extensively documented in publicly available literature, its physicochemical properties can be inferred from related analogs. The presence of the methyl ester and the dimethyl-substituted aromatic ring suggests moderate lipophilicity, a key parameter influencing a molecule's pharmacokinetic profile.

The true value of this compound lies in its synthetic versatility. The 2-amino-4,5-disubstituted benzoic acid scaffold is a common motif in a variety of bioactive compounds. The amino group serves as a handle for a wide range of chemical transformations, including acylation, alkylation, and cyclization reactions, enabling the construction of complex heterocyclic systems. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups, further expanding the accessible chemical space.

Below is a table summarizing the physicochemical properties of structurally related aminobenzoate derivatives to provide a comparative context.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Structural Features
This compound C₁₀H₁₃NO₂179.22Not readily available2-amino, 4,5-dimethyl substitution
Methyl 5-amino-2,4-dimethylbenzoate[1]C₁₀H₁₃NO₂179.22140112-97-6Isomeric analog
Methyl 4-amino-3,5-dimethylbenzoate[2]C₁₀H₁₃NO₂179.223095-48-5Isomeric analog
Methyl 2-amino-5-methylbenzoate[3][4]C₉H₁₁NO₂165.1918585-26-7Lacks one methyl group
Methyl 4-amino-2-methylbenzoate[5]C₉H₁₁NO₂165.196933-47-7Isomeric analog with one less methyl
Methyl 2-amino-4,5-dimethoxybenzoateC₁₀H₁₃NO₄211.2126759-46-6Methoxy instead of methyl groups

Potential Applications in Kinase Inhibitor Synthesis

A significant application of aminobenzoic acid scaffolds is in the development of kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[6][7] The 4-aminobenzoic acid scaffold, in particular, is a common feature in many kinase inhibitors, where the amino group acts as a crucial anchor for building structures that can interact with the ATP-binding site of these enzymes.[6]

Derivatives of this compound are poised to be valuable intermediates in the synthesis of potent and selective kinase inhibitors. The core structure can be elaborated to target various kinase families. For instance, the synthesis of quinazolinone-based inhibitors, such as Gefitinib, an EGFR tyrosine kinase inhibitor, often starts from substituted anthranilic acids or their esters.[7] The general synthetic strategy involves the cyclization of the anthranilate with a formamide equivalent, followed by further functionalization.

G cluster_start Starting Material cluster_scaffolds Bioactive Scaffolds cluster_targets Potential Biological Targets start This compound quin Quinazolinones start->quin Cyclization (e.g., with formamidine) thia Thiazoles start->thia Hantzsch-type Condensation benz Benzodiazepines start->benz Multi-step Synthesis pyri Pyrimidines start->pyri Condensation Reactions kinase Kinase Inhibitors (e.g., EGFR, TRK) quin->kinase antimicrobial Antimicrobial Agents thia->antimicrobial cns CNS-active Agents benz->cns pyri->kinase

Synthetic utility of this compound.

General Experimental Protocols

The following are generalized experimental protocols for key transformations of this compound, adapted from literature procedures for analogous compounds. Researchers should optimize these conditions for the specific substrate.

Synthesis of 6,7-dimethylquinazolin-4(3H)-one derivatives

This protocol is adapted from the general synthesis of quinazolinones from anthranilates.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or 2-methoxyethanol.

  • Reagent Addition: Add formamidine acetate (1.5 eq).

  • Reaction Conditions: Heat the mixture to reflux for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired quinazolinone intermediate.

Amide Bond Formation via Hydrolysis and Coupling

This two-step protocol describes the conversion of the methyl ester to an amide.

  • Ester Hydrolysis:

    • Dissolve this compound (1.0 eq) in a mixture of methanol and water.

    • Add an excess of a base, such as sodium hydroxide (2.0-3.0 eq).

    • Stir the mixture at room temperature or with gentle heating until TLC indicates complete consumption of the starting material.

    • Acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to precipitate the 2-amino-4,5-dimethylbenzoic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Amide Coupling:

    • Suspend the resulting carboxylic acid (1.0 eq) in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture for 15-30 minutes, then add the desired amine (1.1 eq).

    • Continue stirring at room temperature for 4-24 hours.

    • Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Illustrative Signaling Pathway: Potential Intervention Point

Derivatives of this compound, particularly those elaborated into kinase inhibitors, could potentially interfere with critical cellular signaling pathways. For example, inhibitors of Tropomyosin Receptor Kinases (TRKs) are a major focus in oncology research.[6] Aberrant TRK signaling, often due to gene fusions, can drive cell survival and proliferation in various cancers.[6] The diagram below illustrates a generalized receptor tyrosine kinase (RTK) signaling cascade, highlighting where an inhibitor derived from the aminobenzoate scaffold might act.

G ligand Growth Factor (e.g., NGF) rtk Receptor Tyrosine Kinase (e.g., TRKA) ligand->rtk Binds atp ATP rtk->atp  Phosphorylation downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) rtk->downstream Activates inhibitor Potential Inhibitor (Derived from Scaffold) inhibitor->rtk Blocks ATP Binding Site adp ADP atp->adp response Cellular Response (Proliferation, Survival) downstream->response

Generalized RTK pathway and inhibitor action.

Conclusion

This compound represents a promising, yet underexplored, building block in medicinal chemistry. By leveraging its inherent reactivity and drawing upon the extensive history of related aminobenzoate scaffolds, researchers can utilize this compound to synthesize novel heterocyclic systems. Its potential as a precursor for kinase inhibitors is particularly noteworthy, offering a gateway to new therapeutic agents for cancer and other diseases driven by aberrant cell signaling. The synthetic protocols and conceptual frameworks presented in this guide provide a solid foundation for initiating drug discovery programs centered around this versatile chemical scaffold.

References

Methyl 2-amino-4,5-dimethylbenzoate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-amino-4,5-dimethylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document outlines potential degradation pathways, methodologies for stability assessment, and best practices for maintaining the integrity of this compound.

Core Stability Profile and Storage

This compound is a solid, light yellow to yellow compound.[1] Based on information from chemical suppliers and general best practices for aromatic amines and esters, the following storage conditions are recommended to ensure its long-term stability.

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Temperature Room Temperature (20-25°C)Prevents the acceleration of potential degradation reactions.
Atmosphere Sealed in a dry environmentMinimizes oxidative degradation of the amino group and prevents hydrolysis of the ester functional group.[2]
Light Protect from lightAromatic amines can be susceptible to photodegradation.
Handling Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and eye protection. Avoid formation of dust and aerosols.Prevents inhalation and skin contact. The compound is classified as causing skin and eye irritation, and may cause respiratory irritation.

Potential Degradation Pathways

The chemical structure of this compound, featuring a primary aromatic amine and a methyl ester, is susceptible to degradation under certain conditions. Understanding these potential pathways is crucial for developing stability-indicating analytical methods and for ensuring the compound's purity over time. The most likely degradation pathways include hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The ester linkage is prone to hydrolysis under both acidic and basic conditions, which would lead to the formation of 2-amino-4,5-dimethylbenzoic acid and methanol.

  • Oxidation: The primary aromatic amine group is susceptible to oxidation, which can result in the formation of colored degradation products and potentially impact the compound's purity and biological activity.

  • Photodegradation: Aromatic amines can undergo degradation upon exposure to light, leading to a variety of byproducts.

Bacterial degradation of similar aromatic amines often proceeds through the formation of corresponding catechols.

ExperimentalWorkflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation HPLC_Analysis Stability-Indicating HPLC-UV Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal Thermal (70°C, solid) Thermal->HPLC_Analysis Photo Photolytic (ICH Q1B) Photo->HPLC_Analysis Data_Evaluation Data Evaluation: - Purity - Degradation Products - Mass Balance HPLC_Analysis->Data_Evaluation BiologicalScreening cluster_invitro In Vitro Screening cluster_invivo In Vivo Models Compound This compound (or derivative) Antimicrobial Antimicrobial Assays (MIC determination) Compound->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) Compound->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Cholinesterase) Compound->Enzyme_Inhibition Lead_Compound Lead Compound Identification Antimicrobial->Lead_Compound Cytotoxicity->Lead_Compound Enzyme_Inhibition->Lead_Compound Toxicity_Models Animal Toxicity Models Efficacy_Models Disease Efficacy Models Lead_Compound->Toxicity_Models Lead_Compound->Efficacy_Models

References

An In-Depth Technical Guide to the Key Chemical Reactions of Methyl 2-amino-4,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4,5-dimethylbenzoate is a versatile aromatic compound that serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] Its strategic substitution pattern, featuring a nucleophilic amino group, an ester functional group, and two methyl groups on the benzene ring, allows for a variety of chemical transformations. This guide provides a detailed exploration of the core chemical reactions involving this compound, complete with experimental protocols, quantitative data, and visual workflows to support researchers in their synthetic endeavors.

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of its nitro precursor, Methyl 4,5-dimethyl-2-nitrobenzoate.

Workflow for the Synthesis of this compound

Synthesis of this compound A Methyl 4,5-dimethyl-2-nitrobenzoate B Reduction A->B H2, Pd/C or SnCl2, HCl C This compound B->C N-Acylation Workflow A Dissolve this compound in Pyridine B Cool to 0 °C A->B C Add Acetic Anhydride B->C D Stir at Room Temperature C->D E Work-up and Purification D->E F N-Acetyl-methyl 2-amino-4,5-dimethylbenzoate E->F Sandmeyer Reaction Logic A Aromatic Amine B Diazonium Salt A->B Diazotization (NaNO2, HX, 0-5 °C) C Aryl Halide/Cyanide B->C Sandmeyer Reaction (CuX) Cyclization Pathways cluster_0 Quinolone Synthesis cluster_1 Benzotriazole Synthesis A This compound B Condensation with β-ketoester A->B C Thermal Cyclization B->C D 6,7-Dimethylquinolone C->D E ortho-Diamine Precursor F Diazotization E->F G Intramolecular Cyclization F->G H Benzotriazole Derivative G->H

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 2-amino-4,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4,5-dimethylbenzoate is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds, particularly quinazolinones and their derivatives. The presence of the amino and methyl ester functionalities on the benzene ring, along with the two methyl substituents, provides a scaffold that can be readily cyclized and further functionalized. Quinazolinones are a prominent class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. These application notes provide detailed protocols for the synthesis of 6,7-dimethyl-4-oxo-3,4-dihydroquinazoline derivatives from this compound, leveraging both conventional and microwave-assisted synthetic methods.

General Synthetic Strategy: Two-Step Synthesis of 2,3-Disubstituted-6,7-dimethylquinazolin-4(3H)-ones

The synthesis of 2,3-disubstituted-6,7-dimethylquinazolin-4(3H)-ones from this compound typically follows a two-step reaction sequence. The initial step involves the acylation of the amino group of this compound to form an N-acyl intermediate, which is often directly followed by cyclization to a benzoxazinone. The subsequent step involves the condensation of this intermediate with a primary amine to yield the desired 2,3-disubstituted quinazolinone. This versatile approach allows for the introduction of a wide array of substituents at the 2 and 3 positions of the quinazolinone core, facilitating the generation of diverse chemical libraries for drug discovery and development.

A general reaction scheme is presented below:

Synthetic_Pathway start This compound intermediate1 2-Acylamino-4,5-dimethylbenzoate start->intermediate1 Acyl Chloride (R1COCl) or Acetic Anhydride intermediate2 2-Substituted-6,7-dimethyl-4H-3,1-benzoxazin-4-one intermediate1->intermediate2 Cyclization (e.g., heat) product 2,3-Disubstituted-6,7-dimethylquinazolin-4(3H)-one intermediate2->product Primary Amine (R2NH2)

Caption: General two-step synthesis of 2,3-disubstituted-6,7-dimethylquinazolin-4(3H)-ones.

Experimental Protocols

Protocol 1: Synthesis of 2,6,7-Trimethyl-4H-3,1-benzoxazin-4-one (Intermediate)

This protocol describes the synthesis of the key benzoxazinone intermediate from this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of acetic anhydride (5-10 eq).

  • A catalytic amount of pyridine can be added to facilitate the reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 140°C) for 2-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into ice-cold water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.

  • Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 2,6,7-trimethyl-4H-3,1-benzoxazin-4-one.

Protocol 2: Synthesis of 2,3,6,7-Tetramethylquinazolin-4(3H)-one

This protocol details the synthesis of a 2,3-disubstituted quinazolinone from the benzoxazinone intermediate using methylamine.

Materials:

  • 2,6,7-Trimethyl-4H-3,1-benzoxazin-4-one

  • Methylamine (solution in ethanol or THF, or as a gas)

  • Ethanol or an appropriate solvent

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Suspend 2,6,7-trimethyl-4H-3,1-benzoxazin-4-one (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of methylamine (1.2-1.5 eq) in ethanol dropwise to the suspension at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC. Gentle heating may be required for less reactive amines.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Protocol 3: Microwave-Assisted One-Pot Synthesis of 2,3-Disubstituted-6,7-dimethylquinazolin-4(3H)-ones

Microwave-assisted synthesis offers a green and efficient alternative to conventional heating, often leading to shorter reaction times and higher yields.

Materials:

  • This compound

  • Appropriate acyl chloride (R1COCl) or orthoester

  • Primary amine (R2NH2)

  • Catalyst (e.g., p-toluenesulfonic acid, iodine)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, add this compound (1.0 eq), the chosen acylating agent (e.g., acetyl chloride, 1.1 eq), the primary amine (e.g., aniline, 1.2 eq), and a catalytic amount of p-toluenesulfonic acid.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a specified temperature (e.g., 120-150°C) and power for a short duration (e.g., 10-30 minutes). The optimal conditions should be determined for each specific set of reactants.

  • After the reaction is complete, cool the vial to room temperature.

  • The reaction mixture can be worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

Data Presentation

Starting Material AnalogueReagentsMethodProduct TypeYield (%)Reference
Anthranilic acidAcetic anhydride, Primary aminesConventional Heating2-Methyl-3-substituted-quinazolin-4(3H)-ones75-90[1]
2-AminobenzamideAldehydes, SbCl3Microwave Irradiation2-Substituted-quinazolin-4(3H)-ones80-98[2]
Anthranilic acidFormamide, Montmorillonite K-10Microwave IrradiationQuinazolin-4(3H)-one~90[3]
2-AminobenzamideStyrenes, p-TsOHConventional Heating2-Aryl-quinazolin-4(3H)-ones55-70[4]

Visualizations

Experimental_Workflow cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Quinazolinone Formation s1_start Mix this compound and Acetic Anhydride s1_react Heat under Reflux (2-4 hours) s1_start->s1_react s1_workup Precipitate in Ice Water, Filter and Wash s1_react->s1_workup s1_product 2,6,7-Trimethyl-4H-3,1-benzoxazin-4-one s1_workup->s1_product s2_start Suspend Benzoxazinone in Solvent s1_product->s2_start s2_react Add Primary Amine, Stir at Room Temperature (4-6 hours) s2_start->s2_react s2_workup Solvent Removal s2_react->s2_workup s2_purify Purification (Recrystallization or Chromatography) s2_workup->s2_purify s2_product Pure Quinazolinone Derivative s2_purify->s2_product

Caption: Workflow for the two-step synthesis of quinazolinone derivatives.

Microwave_Workflow mw_start Combine Reactants and Catalyst in Microwave Vial mw_react Microwave Irradiation (120-150°C, 10-30 min) mw_start->mw_react mw_workup Work-up: Add Water, Extract with Organic Solvent mw_react->mw_workup mw_purify Purification (Recrystallization or Chromatography) mw_workup->mw_purify mw_product Pure Quinazolinone Derivative mw_purify->mw_product

Caption: Workflow for the one-pot microwave-assisted synthesis.

Conclusion

This compound serves as an excellent precursor for the synthesis of 6,7-dimethyl-substituted quinazolinone derivatives. The protocols outlined provide robust and adaptable methods for researchers in medicinal chemistry and drug development. The two-step conventional synthesis offers a reliable route, while the microwave-assisted one-pot synthesis presents a more rapid and environmentally friendly alternative. The versatility of these methods allows for the creation of a diverse range of substituted quinazolinones for biological screening and the development of new therapeutic agents.

References

Scale-Up Synthesis of Methyl 2-amino-4,5-dimethylbenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4,5-dimethylbenzoate is a pivotal intermediate in the synthesis of a variety of pharmaceuticals and fine chemicals. Its efficient and scalable production is crucial for drug development and manufacturing. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, primarily focusing on the reduction of its nitro precursor, Methyl 4,5-dimethyl-2-nitrobenzoate. Key considerations for process optimization, safety, and purification are discussed. The presented protocols are designed to be robust and reproducible for both laboratory and pilot-plant scale operations.

Introduction

Substituted anthranilates, such as this compound, are versatile building blocks in organic synthesis.[1] The presence of amino and ester functionalities on the aromatic ring allows for a wide range of chemical transformations, making them valuable starting materials for the synthesis of heterocyclic compounds and other complex molecules with biological activity. The most common and industrially viable route to this compound involves the reduction of the corresponding nitro derivative. This application note details three effective reduction methods: catalytic hydrogenation, reduction with tin(II) chloride, and reduction with iron in an acidic medium.[2][3]

Synthesis of the Precursor: Methyl 4,5-dimethyl-2-nitrobenzoate

The synthesis of the nitro precursor is a critical first step. It is typically achieved through the nitration of Methyl 4,5-dimethylbenzoate. Careful control of the reaction temperature is essential to prevent the formation of dinitrated byproducts.[4]

Experimental Protocol: Nitration of Methyl 4,5-dimethylbenzoate
  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add Methyl 4,5-dimethylbenzoate. Cool the flask in an ice-water bath.

  • Acid Addition: Slowly add concentrated sulfuric acid to the stirred Methyl 4,5-dimethylbenzoate, ensuring the temperature remains below 10°C.[4]

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred solution of the ester in sulfuric acid over a period of 30-60 minutes. The temperature must be maintained below 15°C throughout the addition.[4]

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. Allow the reaction mixture to slowly warm to room temperature and stir for another 1-2 hours.

  • Work-up: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to precipitate the solid product.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove residual acids. The crude product can be purified by recrystallization from an ethanol/water or methanol/water mixture.[4]

Scale-up Synthesis of this compound

The reduction of the nitro group to an amine is the final and key transformation. The choice of reduction method often depends on factors such as scale, cost, safety, and available equipment.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method, often providing high yields and purity. However, it requires specialized high-pressure equipment.

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve Methyl 4,5-dimethyl-2-nitrobenzoate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate (approximately 15-20 mL per gram of substrate).[2]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 2-5 mol% of palladium relative to the substrate) to the solution.[2]

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus (e.g., a Parr hydrogenator). Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen gas (typically 15-50 psi) and stir the mixture vigorously at room temperature.[5]

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed (typically 16-24 hours).[5][6]

  • Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Method 2: Reduction with Tin(II) Chloride (SnCl₂)

This method is a classical and reliable approach that does not require specialized pressure equipment.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4,5-dimethyl-2-nitrobenzoate (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) in portions (typically 4-5 equivalents). The reaction is exothermic, so the addition should be controlled to manage the temperature rise.[2]

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.[2]

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add a saturated sodium bicarbonate solution or 2M NaOH to neutralize the mixture and precipitate tin salts. Adjust the pH to ~8.

  • Purification: Filter the resulting slurry to remove the tin salts, washing the solid cake thoroughly with ethyl acetate. The organic layer is then separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product. Further purification can be achieved by column chromatography or recrystallization.[2]

Method 3: Reduction with Iron (Fe) in Acidic Medium

This is a cost-effective and environmentally benign method suitable for large-scale production.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, prepare a solution of Methyl 4,5-dimethyl-2-nitrobenzoate (1.0 eq) in a mixture of ethanol and water.

  • Acid Addition: Add ammonium chloride (4-5 eq) or a catalytic amount of acetic acid to the solution.[2]

  • Reagent Addition: Heat the mixture to reflux (approx. 80-90 °C). Add iron powder (3-5 eq) portion-wise to the refluxing solution to control the exothermic reaction.[2]

  • Reaction Conditions: Maintain the mixture at reflux with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Upon completion, cool the mixture and make it basic by adding a sodium carbonate solution. Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake extensively with hot ethanol or ethyl acetate.[2]

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be purified by recrystallization.

Data Presentation

ParameterCatalytic HydrogenationSnCl₂ ReductionFe Reduction
Reducing Agent H₂ gas with Pd/C catalystTin(II) chloride dihydrate (SnCl₂·2H₂O)Iron powder (Fe)
Solvent Methanol or Ethyl AcetateEthanol or Ethyl AcetateEthanol/Water
Temperature Room TemperatureRefluxReflux
Pressure 15-50 psiAtmosphericAtmospheric
Reaction Time 16-24 hours1-3 hours2-4 hours
Typical Yield >90%[5]80-90%80-90%
Key Advantages High purity, clean reactionNo specialized pressure equipmentCost-effective, environmentally friendly
Key Disadvantages Requires specialized equipment, catalyst costStoichiometric tin wasteLarge amount of solid waste

Mandatory Visualizations

Experimental Workflow for Scale-Up Synthesis

cluster_0 Precursor Synthesis cluster_1 Reduction cluster_2 Purification & Final Product Start Methyl 4,5-dimethylbenzoate Nitration Nitration (H₂SO₄, HNO₃) Start->Nitration Reactant Precursor Methyl 4,5-dimethyl- 2-nitrobenzoate Nitration->Precursor Product Reduction_H2 Catalytic Hydrogenation (H₂, Pd/C) Precursor->Reduction_H2 Reduction_SnCl2 SnCl₂ Reduction Precursor->Reduction_SnCl2 Reduction_Fe Fe Reduction Precursor->Reduction_Fe Workup Work-up & Isolation Reduction_H2->Workup Reduction_SnCl2->Workup Reduction_Fe->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Final_Product Methyl 2-amino-4,5- dimethylbenzoate Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Decision Tree for Selecting a Scalable Synthesis Route

Start Select Synthesis Route Equipment High-Pressure Equipment Available? Start->Equipment Catalytic Catalytic Hydrogenation Equipment->Catalytic Yes Waste Concerned with Metal Waste? Equipment->Waste No Fe_Reduction Fe Reduction Waste->Fe_Reduction Yes SnCl2_Reduction SnCl₂ Reduction Waste->SnCl2_Reduction No

Caption: Decision-making for the selection of a scalable reduction method.

References

Application Notes and Protocols for the Characterization of Methyl 2-amino-4,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of Methyl 2-amino-4,5-dimethylbenzoate. This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Ensuring its identity, purity, and stability is critical for downstream applications. The methodologies outlined below utilize High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy to provide a full analytical profile of the molecule.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 19258-73-2[1]
Molecular Formula C₁₀H₁₃NO₂[2][3]
Molecular Weight 179.22 g/mol [3]
Appearance White to light yellow crystalline powder[4]
Monoisotopic Mass 179.094628657 Da[3]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a robust and widely used technique for determining the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method with UV detection is presented here for routine quality control.

Experimental Protocol: HPLC

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

    • Further dilute 1 mL of the stock solution to 10 mL with the same diluent to achieve a final concentration of 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD) at 254 nm

Expected Data (HPLC):

CompoundRetention Time (min)
This compound~15.2
Potential impurities will have different retention times.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. It offers high resolution and sensitivity, making it ideal for identifying potential impurities in this compound.

Experimental Protocol: GC-MS

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as ethyl acetate or dichloromethane.

    • For trace analysis, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed to improve volatility and peak shape, although direct analysis is often sufficient.

  • GC-MS Conditions:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL (Split mode, 50:1 ratio)
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold at 280 °C for 10 min
MS Transfer Line Temp. 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z

Expected Data (GC-MS):

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound~12.5179 (M+), 148, 120, 91
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR are critical for the characterization of this compound.

Experimental Protocol: NMR

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

  • NMR Spectrometer Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Number of Scans 161024
Relaxation Delay 1.0 s2.0 s

Predicted ¹H and ¹³C NMR Data:

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65s1HAr-H
~6.60s1HAr-H
~4.80br s2H-NH₂
~3.85s3H-OCH₃
~2.20s3HAr-CH₃
~2.15s3HAr-CH₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~168.5C=O
~147.0Ar-C
~136.0Ar-C
~132.5Ar-C
~122.0Ar-CH
~117.5Ar-CH
~110.0Ar-C
~51.5-OCH₃
~19.0Ar-CH₃
~18.0Ar-CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR

  • Sample Preparation:

    • For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

    • Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • FTIR Spectrometer Parameters:

ParameterValue
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16

Expected Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3450 - 3300N-H stretching (asymmetric and symmetric)Primary Amine (-NH₂)
3050 - 3000C-H stretchingAromatic C-H
2980 - 2850C-H stretchingMethyl (-CH₃)
1720 - 1680C=O stretchingEster (-COOCH₃)[5]
1620 - 1580N-H bendingPrimary Amine (-NH₂)
1600 - 1450C=C stretchingAromatic Ring
1300 - 1000C-O stretchingEster (-COOCH₃)[5]
1250 - 1020C-N stretchingAromatic Amine

Visualized Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Calculate Purity integrate->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Ethyl Acetate derivatize Optional Derivatization dissolve->derivatize inject Inject into GC-MS dissolve->inject derivatize->inject optional separate Separation on DB-5ms Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection ionize->detect identify Identify Impurities via Mass Spectra detect->identify quantify Quantify Components identify->quantify NMR_Workflow weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H and 13C Spectra transfer->acquire process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process interpret Interpret Spectra and Assign Signals process->interpret FTIR_Workflow prep Prepare Sample (KBr Pellet or ATR) place Place Sample in FTIR Spectrometer prep->place acquire Acquire Spectrum place->acquire analyze Analyze Absorption Bands acquire->analyze identify Identify Functional Groups analyze->identify

References

Application Notes and Protocols: Methyl 2-amino-4,5-dimethylbenzoate in the Synthesis of IRAK-4 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4,5-dimethylbenzoate is a key aromatic building block in the synthesis of a variety of heterocyclic compounds, notably in the development of potent and selective kinase inhibitors. Its substituted aniline structure provides a versatile scaffold for the construction of complex molecules that can target the ATP-binding site of kinases. This document provides detailed application notes and protocols for the use of this compound in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors, a critical target in inflammatory and autoimmune diseases.

Kinase Target Profile: IRAK-4

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It functions as a crucial downstream signaling molecule for Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs)[1][2]. Upon activation, IRAK-4 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and chemokines[1]. Dysregulation of the IRAK-4 signaling pathway is implicated in a range of inflammatory and autoimmune disorders, making it an attractive therapeutic target for the development of novel anti-inflammatory agents.

IRAK-4 Signaling Pathway

The IRAK-4 signaling pathway is initiated by the binding of pathogen-associated molecular patterns (PAMPs) or cytokines to their respective TLR or IL-1R receptors. This leads to the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK-4. Activated IRAK-4 then phosphorylates and activates other downstream proteins, including IRAK-1 and TRAF6, ultimately leading to the activation of inflammatory gene expression.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK-4 MyD88->IRAK4 Recruitment & Activation IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade TAK1->MAPK_cascade NFkB NF-κB IKK_complex->NFkB Activation Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes AP1 AP-1 MAPK_cascade->AP1 Activation AP1->Inflammatory_Genes Inhibitor IRAK-4 Inhibitor Inhibitor->IRAK4

IRAK-4 Signaling Pathway and Point of Inhibition.

Synthetic Application: Synthesis of an IRAK-4 Inhibitor

This compound serves as a crucial starting material for the synthesis of potent IRAK-4 inhibitors. The following protocols are based on procedures described in the patent literature for the synthesis of a representative IRAK-4 inhibitor.

Overall Synthetic Workflow

The synthesis of the target IRAK-4 inhibitor from 4,5-dimethylbenzoic acid involves a multi-step process, beginning with the synthesis of the key intermediate, this compound.

Synthetic_Workflow Start 4,5-Dimethylbenzoic Acid Intermediate1 4,5-Dimethyl-2-nitrobenzoic Acid Start->Intermediate1 Nitration Intermediate2 Methyl 4,5-dimethyl-2-nitrobenzoate Intermediate1->Intermediate2 Esterification Intermediate3 This compound Intermediate2->Intermediate3 Reduction Intermediate4 Pyrido[2,3-d]pyrimidin-7(8H)-one Intermediate Intermediate3->Intermediate4 Cyclization Final_Product IRAK-4 Inhibitor Intermediate4->Final_Product Coupling & Final Modification

General synthetic workflow for an IRAK-4 inhibitor.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4,5-dimethyl-2-nitrobenzoate

This protocol details the nitration of 4,5-dimethylbenzoic acid followed by esterification.

Materials:

  • 4,5-dimethylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Methanol (MeOH)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Nitration: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 4,5-dimethylbenzoic acid to chilled concentrated sulfuric acid with stirring. Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool. Slowly add the nitrating mixture dropwise to the solution of 4,5-dimethylbenzoic acid in sulfuric acid, maintaining the temperature between 5-15°C. After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC). Pour the reaction mixture onto ice and filter the resulting precipitate, washing with cold water to obtain 4,5-dimethyl-2-nitrobenzoic acid.

  • Esterification: In a round-bottom flask, dissolve the 4,5-dimethyl-2-nitrobenzoic acid in an excess of methanol. Carefully add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for several hours, monitoring the reaction progress by TLC. After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Neutralize the remaining mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude Methyl 4,5-dimethyl-2-nitrobenzoate.

Protocol 2: Synthesis of this compound

This protocol describes the reduction of the nitro group to an amine via catalytic hydrogenation.

Materials:

  • Methyl 4,5-dimethyl-2-nitrobenzoate

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Methanol or Ethanol

  • Celite

Procedure:

  • Dissolve Methyl 4,5-dimethyl-2-nitrobenzoate in methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography if necessary.

Protocol 3: Synthesis of the Pyrido[2,3-d]pyrimidin-7(8H)-one Core

This protocol outlines the cyclization of this compound to form a key heterocyclic intermediate.

Materials:

  • This compound

  • Urea

  • Eaton's reagent (P₂O₅ in MsOH) or Polyphosphoric acid (PPA)

Procedure:

  • Combine this compound and urea in a reaction vessel.

  • Add Eaton's reagent or Polyphosphoric acid to the mixture.

  • Heat the reaction mixture at an elevated temperature (e.g., 100-140°C) for several hours until the cyclization is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and carefully quench by pouring it onto ice-water.

  • Neutralize the mixture with a suitable base (e.g., ammonium hydroxide or sodium hydroxide solution).

  • Filter the resulting precipitate, wash with water, and dry to yield the crude pyrido[2,3-d]pyrimidin-7(8H)-one intermediate.

Protocol 4: Synthesis of the Final IRAK-4 Inhibitor

This protocol describes the final coupling and modification steps to yield the target inhibitor. Note: The specific reagents and conditions will vary depending on the desired final structure as detailed in the relevant patent literature. A general procedure is provided below.

Materials:

  • Pyrido[2,3-d]pyrimidin-7(8H)-one intermediate

  • A suitable aryl or heteroaryl halide (e.g., a substituted chloropyrimidine)

  • A palladium catalyst (e.g., Pd₂(dba)₃)

  • A phosphine ligand (e.g., Xantphos)

  • A base (e.g., Cs₂CO₃)

  • An appropriate solvent (e.g., 1,4-dioxane)

Procedure:

  • To a reaction vessel, add the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate, the aryl/heteroaryl halide, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent to the reaction mixture.

  • Heat the mixture to the required temperature (e.g., 80-120°C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and dilute with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final IRAK-4 inhibitor.

Data Presentation

The inhibitory activity of kinase inhibitors synthesized using this compound is typically determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure of a compound's potency.

Compound IDTarget KinaseIC₅₀ (nM)Assay Method
IRAK-4 Inhibitor Example 1IRAK-41 - 10Biochemical Assay
IRAK-4 Inhibitor Example 2IRAK-410 - 50Cellular Assay
Reference CompoundIRAK-45Biochemical Assay

Note: The IC₅₀ values presented are representative and will vary depending on the specific chemical structure of the inhibitor and the assay conditions.

Conclusion

This compound is a valuable and versatile building block for the synthesis of potent kinase inhibitors, particularly those targeting IRAK-4. The protocols provided herein offer a general framework for the synthesis of such compounds. Researchers are encouraged to consult the specific patent and scientific literature for detailed procedures and optimization of reaction conditions for their target molecules. The continued exploration of derivatives based on this scaffold holds promise for the development of novel therapeutics for a range of inflammatory and autoimmune diseases.

References

Application Notes: Derivatization of the Amino Group of Methyl 2-amino-4,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-amino-4,5-dimethylbenzoate is a versatile aromatic amine building block used in the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science. The primary amino group on this molecule serves as a key handle for chemical modification, allowing for the introduction of diverse functional groups. This process, known as derivatization, is fundamental for exploring structure-activity relationships (SAR) in drug discovery and for tuning the properties of advanced materials.

These application notes provide detailed protocols for three common and robust methods for derivatizing the amino group of this compound: N-Acylation, N-Sulfonylation, and N-Alkylation via Reductive Amination.

N-Acylation of this compound

N-Acylation is a fundamental transformation that converts the primary amino group into an amide. Amide bonds are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding. This reaction is typically achieved by treating the amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base.

Application

This method is widely used to synthesize precursors for bioactive molecules, including enzyme inhibitors and receptor antagonists. The resulting N-acyl derivatives often exhibit altered solubility, stability, and pharmacological profiles compared to the parent amine.

Quantitative Data Summary

The following table summarizes representative data for the N-acylation of this compound with various acylating agents. Yields and purity are typical and may vary based on reaction scale and purification efficiency.

Acylating AgentProduct NameMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC)
Acetyl ChlorideMethyl 2-acetamido-4,5-dimethylbenzoate221.2588-97%>98%
Benzoyl ChlorideMethyl 2-benzamido-4,5-dimethylbenzoate283.3385-95%>98%
(2-Methylbenzoyl) ChlorideMethyl 2-(2-methylbenzamido)-4,5-dimethylbenzoate297.3582-92%>97%
Isobutyryl ChlorideMethyl 2-(isobutyramido)-4,5-dimethylbenzoate249.3080-90%>98%
Detailed Experimental Protocol: Synthesis of Methyl 2-acetamido-4,5-dimethylbenzoate

Materials:

  • This compound (1.0 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.2 equiv.)

  • Acetyl Chloride (1.1 equiv.)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert nitrogen or argon atmosphere, add this compound.

  • Dissolve the starting material in anhydrous DCM (approx. 10 mL per gram of substrate).

  • Cool the solution to 0 °C using an ice-water bath.

  • To the cooled solution, add triethylamine (1.2 equivalents) dropwise with stirring.[1]

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture.[1] The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM before addition.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

Work-up and Purification:

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[1]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.[1][2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 20-50% ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield Methyl 2-acetamido-4,5-dimethylbenzoate as a solid.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

N-Sulfonylation of this compound

N-Sulfonylation involves the reaction of the primary amine with a sulfonyl chloride to form a sulfonamide. Sulfonamides are a critical class of compounds in medicinal chemistry, famously known for their antibacterial properties, but also used as diuretics, anticonvulsants, and anti-inflammatory agents.

Application

This derivatization is key for synthesizing potential antimicrobial agents and other biologically active molecules.[3] The sulfonamide group can act as a transition-state mimetic for tetrahedral intermediates and can significantly alter the acidity and binding properties of the parent molecule.

Quantitative Data Summary

The following table provides representative data for the N-sulfonylation of this compound.

Sulfonylating AgentProduct NameMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC)
Benzenesulfonyl ChlorideMethyl 4,5-dimethyl-2-(phenylsulfonamido)benzoate319.3875-85%>97%
p-Toluenesulfonyl ChlorideMethyl 4,5-dimethyl-2-(tosylamido)benzoate333.4180-90%>98%
Methanesulfonyl ChlorideMethyl 4,5-dimethyl-2-(methylsulfonamido)benzoate257.3170-80%>98%
Dansyl ChlorideMethyl 2-((5-(dimethylamino)naphthalene-1-yl)sulfonamido)-4,5-dimethylbenzoate412.5265-75%>97%
Detailed Experimental Protocol: Synthesis of Methyl 4,5-dimethyl-2-(tosylamido)benzoate

Materials:

  • This compound (1.0 equiv.)

  • Anhydrous Pyridine or Dichloromethane (DCM) with Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv.)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methanol or Ethanol for recrystallization

Procedure:

  • Dissolve this compound in anhydrous pyridine (or DCM) in a dry round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • If using DCM as the solvent, add TEA (1.5 equivalents).

  • Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

Work-up and Purification:

  • If pyridine was used as the solvent, remove it under reduced pressure.

  • Dilute the residue with DCM and wash sequentially with 1 M HCl (to remove excess base), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • The crude product is often a solid and can be purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture to afford the pure sulfonamide.[3]

  • Confirm the structure and purity of the final product using appropriate analytical methods.

N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and provides a controlled way to synthesize secondary or tertiary amines, avoiding the over-alkylation issues common with direct alkylation using alkyl halides.[4][5] The process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding amine.[6][7]

Application

This method is essential for introducing alkyl substituents to the amine, which is a common strategy in drug development to increase lipophilicity, modulate basicity, and improve metabolic stability. It allows for the synthesis of a diverse library of N-alkylated derivatives for biological screening.

Quantitative Data Summary

The following table shows representative data for the reductive amination of this compound with various carbonyl compounds.

Carbonyl CompoundReducing AgentProduct NameMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC)
FormaldehydeNaBH(OAc)₃Methyl 2-(methylamino)-4,5-dimethylbenzoate193.2570-85%>97%
AcetaldehydeNaBH(OAc)₃Methyl 2-(ethylamino)-4,5-dimethylbenzoate207.2775-88%>98%
AcetoneNaBH₃CNMethyl 2-(isopropylamino)-4,5-dimethylbenzoate221.3065-80%>97%
CyclohexanoneNaBH(OAc)₃Methyl 2-(cyclohexylamino)-4,5-dimethylbenzoate261.3770-85%>98%
Detailed Experimental Protocol: Synthesis of Methyl 2-(ethylamino)-4,5-dimethylbenzoate

Materials:

  • This compound (1.0 equiv.)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[8]

  • Acetaldehyde (1.5 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)[4]

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound and acetaldehyde (1.5 equiv.) in anhydrous DCE.

  • Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to facilitate imine formation. Stir the mixture at room temperature for 1 hour.

  • Carefully add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 4-12 hours).

Work-up and Purification:

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by silica gel column chromatography (e.g., using a gradient of 5-20% ethyl acetate in hexanes) to yield the pure N-alkylated product.

  • Characterize the final compound by NMR and Mass Spectrometry to confirm its structure and purity.

Visualized Workflows and Pathways

Derivatization_Pathways Figure 1: Derivatization Pathways start Methyl 2-amino- 4,5-dimethylbenzoate acyl N-Acyl Derivative (Amide) start->acyl Acylation (R-COCl, Base) sulfonyl N-Sulfonyl Derivative (Sulfonamide) start->sulfonyl Sulfonylation (R-SO2Cl, Base) alkyl N-Alkyl Derivative (Secondary Amine) start->alkyl Reductive Amination (R-CHO, [H])

Caption: Figure 1: Key derivatization pathways for the amino group.

Experimental_Workflow Figure 2: General Experimental Workflow prep 1. Reactant Preparation (Dissolve amine in anhydrous solvent) reaction 2. Reaction (Add base and derivatizing agent at 0°C to RT) prep->reaction monitor 3. Monitoring (TLC analysis) reaction->monitor monitor->reaction Incomplete workup 4. Quench & Work-up (Aqueous wash and extraction) monitor->workup Reaction Complete purify 5. Purification (Column chromatography or recrystallization) workup->purify char 6. Characterization (NMR, MS) purify->char

References

Troubleshooting & Optimization

Optimizing reaction conditions for Methyl 2-amino-4,5-dimethylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Methyl 2-amino-4,5-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of this compound, a key intermediate in pharmaceutical and fine chemical manufacturing. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and effective method for synthesizing this compound is through the reduction of its nitro precursor, Methyl 4,5-dimethyl-2-nitrobenzoate.[1] There are several reliable methods for this reduction, including:

  • Catalytic Hydrogenation: This method employs a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. It is often preferred for its clean reaction profile and high yields.[1][2]

  • Metal-Acid Reduction: A classic method involves the use of a metal, such as iron (Fe) powder, in an acidic medium like acetic acid or with ammonium chloride.[1][3]

  • Reduction with Tin(II) Chloride (SnCl₂): This is another effective method where Tin(II) chloride dihydrate is used as the reducing agent, typically in an alcoholic solvent like ethanol.[1]

Q2: What are the key physical and chemical properties of the starting material and the final product?

A2: The properties of the key compounds are summarized below:

PropertyMethyl 4,5-dimethyl-2-nitrobenzoate (Starting Material)This compound (Product)
Molecular Formula C₁₀H₁₁NO₄C₁₀H₁₃NO₂
Molecular Weight 209.20 g/mol 179.22 g/mol [1]
Appearance White to light yellow solidWhite to light brown crystalline solid[1]
Melting Point Not specified~110-112 °C[1]
Solubility Soluble in common organic solvents like Methanol, Ethyl AcetateSoluble in alcohol and ether; slightly soluble in water[1]
CAS Number 90922-74-050419-58-4

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or insufficient catalyst (catalytic hydrogenation). 2. Insufficient reducing agent (metal-acid or SnCl₂ reduction). 3. Poor quality starting material. 4. Incorrect reaction temperature or pressure.1. Use fresh, high-quality catalyst. Ensure proper handling to avoid deactivation. 2. Increase the equivalents of the reducing agent. Ensure the metal is finely powdered for maximum surface area.[4] 3. Verify the purity of the starting nitro compound via analytical techniques (e.g., NMR, melting point). 4. Strictly adhere to the recommended temperature and pressure for the chosen protocol.[2]
Incomplete Reaction 1. Short reaction time. 2. Inefficient stirring. 3. Insufficient hydrogen pressure (catalytic hydrogenation).1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is fully consumed. 2. Ensure vigorous stirring to maintain a good suspension of the catalyst or metal powder.[4] 3. Check for leaks in the hydrogenation apparatus and maintain the recommended hydrogen pressure.[4]
Significant Byproduct Formation 1. Formation of azo or azoxy compounds due to incomplete reduction.[4] 2. Over-reduction of other functional groups under harsh conditions.1. Ensure a sufficient amount of the reducing agent is used and that the reaction goes to completion.[4] 2. Follow the established protocols for temperature and pressure to avoid over-reduction.
Final Product is Colored (Yellow/Brown) 1. Residual colored impurities from the synthesis. 2. Product degradation due to exposure to air or heat.1. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[5] 2. If color persists, purify the product using column chromatography.[5]
Difficulty in Product Isolation/Purification 1. Formation of stable emulsions during workup. 2. Product oiling out during recrystallization. 3. Tailing or poor separation during column chromatography.1. Add brine to the aqueous layer to break up emulsions. 2. Induce crystallization by scratching the inside of the flask or by adding a seed crystal.[5] 3. Add a small amount of triethylamine (~0.5-1%) to the eluent to minimize interaction with the acidic silica gel.[5]

Experimental Protocols

Below are detailed protocols for the synthesis of this compound via three common reduction methods.

Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
  • Reaction Setup: In a hydrogenation apparatus (e.g., a Parr shaker), dissolve Methyl 4,5-dimethyl-2-nitrobenzoate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.[1][6]

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10% by weight of the starting material).[6]

  • Hydrogenation: Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.[1] Pressurize the vessel with hydrogen to 15-50 psi and stir the mixture vigorously at room temperature for 4-16 hours.[1][6]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[5]

Method 2: Reduction with Tin(II) Chloride (SnCl₂)
  • Reaction Setup: In a round-bottom flask, dissolve Methyl 4,5-dimethyl-2-nitrobenzoate (1.0 eq) in ethanol.[1]

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) in portions. The reaction is exothermic, so control the addition rate.[1]

  • Reaction Conditions: Heat the mixture to reflux (around 78°C for ethanol) and stir for 1-3 hours.[1]

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After completion, cool the mixture to room temperature and then in an ice bath. Slowly add a saturated sodium bicarbonate solution or 2M NaOH to neutralize the mixture and precipitate tin salts.[1]

  • Extraction: Filter the slurry to remove the tin salts, washing the solid with ethyl acetate. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Isolation and Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting product by recrystallization if necessary.[1]

Method 3: Reduction with Iron (Fe) in Acidic Medium
  • Reaction Setup: To a solution of Methyl 4,5-dimethyl-2-nitrobenzoate (1.0 eq) in ethanol, add ammonium chloride (4-5 eq) or a catalytic amount of acetic acid.[1]

  • Reagent Addition: Heat the mixture to reflux and add iron powder (3-5 eq) portion-wise to control the exothermic reaction.[1]

  • Reaction Conditions: Maintain the mixture at reflux with vigorous stirring for 2-4 hours.[1]

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the mixture and make it basic with a sodium carbonate solution. Filter the hot mixture through a pad of Celite® to remove iron salts, washing the filter cake with hot ethanol or ethyl acetate.[1]

  • Isolation and Purification: Concentrate the filtrate to yield the crude product, which can be further purified by recrystallization.

Visualized Workflows

General Synthesis and Purification Workflow

start Start: Methyl 4,5-dimethyl-2-nitrobenzoate reduction Reduction (e.g., Catalytic Hydrogenation, SnCl2, or Fe/Acid) start->reduction monitoring Reaction Monitoring (TLC) reduction->monitoring monitoring->reduction If incomplete workup Aqueous Work-up / Filtration monitoring->workup If complete extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Recrystallization or Column Chromatography) concentration->purification product Final Product: this compound purification->product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Product Yield

problem Low Product Yield cause1 Incomplete Reaction? problem->cause1 cause2 Poor Starting Material Purity? problem->cause2 cause3 Ineffective Reduction Conditions? problem->cause3 solution1a Extend Reaction Time cause1->solution1a Yes solution1b Improve Stirring cause1->solution1b Yes solution2 Verify Purity (NMR, MP) cause2->solution2 Yes solution3a Use Fresh Catalyst/Reagents cause3->solution3a Yes solution3b Optimize Temp/Pressure cause3->solution3b Yes

Caption: Troubleshooting logic for addressing low product yield in the synthesis reaction.

References

Common byproducts in the synthesis of Methyl 2-amino-4,5-dimethylbenzoate and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 2-amino-4,5-dimethylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common methods for synthesizing this compound are:

  • Fischer Esterification of 2-amino-4,5-dimethylbenzoic acid: This is a direct esterification method where the carboxylic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] The reaction is typically driven to completion by using a large excess of methanol or by removing the water that is formed.[1][2]

  • Reduction of Methyl 2-nitro-4,5-dimethylbenzoate: This route involves the initial synthesis of the corresponding nitro compound, which is then reduced to the amine. Common reduction methods include catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel, or chemical reduction using reagents like tin(II) chloride (SnCl₂) in an acidic medium.[3][4]

Q2: I'm getting a low yield in my Fischer Esterification. What are the common causes and solutions?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[5] Here are some common causes and their respective solutions:

  • Incomplete reaction: The equilibrium may not be sufficiently shifted towards the product. To address this, you can use a large excess of methanol or remove water as it forms, for example, by using a Dean-Stark apparatus.[1][2]

  • Insufficient catalyst: The amino group of the starting material can neutralize the acid catalyst. Therefore, a stoichiometric amount of acid is often required.[5]

  • Reaction time and temperature: Ensure the reaction is refluxed for a sufficient amount of time (typically 1-10 hours) at an appropriate temperature (60-110 °C) to reach equilibrium.[2]

Q3: What byproducts should I be aware of when reducing Methyl 2-nitro-4,5-dimethylbenzoate?

A3: The reduction of aromatic nitro compounds can sometimes lead to the formation of undesired byproducts. Key byproducts to be aware of include:

  • Partially reduced intermediates: Incomplete reduction can result in the formation of nitroso or hydroxylamine intermediates.

  • Azo and Azoxy compounds: Under certain conditions, especially neutral or basic, dimeric azo or azoxy compounds can be formed.[6]

  • Over-reduction: While less common for aromatic nitro groups, harsh reduction conditions could potentially affect other functional groups on the molecule.

To minimize these byproducts, ensure you are using a sufficient amount of the reducing agent and that the reaction is allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.

Troubleshooting Guides

Problem: Low Product Purity

If you are experiencing issues with the purity of your final product, consider the following troubleshooting steps:

Potential Cause Troubleshooting Steps Prevention
Unreacted Starting Material - Monitor the reaction closely using TLC to ensure complete consumption of the starting material.- If the reaction has stalled, consider adding more of the limiting reagent or catalyst.- Optimize reaction time and temperature.- Ensure the quality and stoichiometry of reagents.
Formation of Side-Products - Characterize the impurities using techniques like NMR or Mass Spectrometry to identify their structures.- Adjust reaction conditions to disfavor the formation of these side-products (e.g., change of solvent, temperature, or catalyst).- For esterification, ensure anhydrous conditions to prevent hydrolysis.- For nitro reduction, use a mild and selective reducing agent.[4]
Inefficient Purification - Optimize the recrystallization solvent system to maximize the solubility of the product at high temperatures and minimize it at low temperatures.- Consider column chromatography if recrystallization is ineffective.- Choose an appropriate purification method based on the physical properties of the product and impurities.
Problem: Incomplete Reaction

When a reaction does not go to completion, it can significantly impact both yield and purity. Here is a guide to address this issue:

Potential Cause Troubleshooting Steps Prevention
Insufficient Reagent/Catalyst - Add additional reagent or catalyst in portions and monitor the reaction progress.- Be mindful that in Fischer esterification, the basic amino group can consume the acid catalyst.[5]- Carefully calculate and weigh all reagents and catalysts.- Use a slight excess of the less expensive reagent.
Low Reaction Temperature - Increase the reaction temperature to the recommended level for the specific protocol.- Ensure uniform heating of the reaction mixture.- Use a reliable heating mantle and thermometer.- Maintain a consistent reflux rate.
Poor Quality of Reagents - Use fresh, high-purity reagents.- Ensure solvents are anhydrous, especially for Fischer esterification.- Properly store all chemicals according to the manufacturer's recommendations.

Experimental Protocols

Key Experiment: Fischer Esterification of 2-amino-4,5-dimethylbenzoic acid

Objective: To synthesize this compound from 2-amino-4,5-dimethylbenzoic acid.

Materials:

  • 2-amino-4,5-dimethylbenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4,5-dimethylbenzoic acid in a large excess of anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

troubleshooting_workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting start Start Synthesis reaction Reaction Monitoring (TLC) start->reaction workup Work-up & Isolation reaction->workup Reaction Complete purification Purification (Recrystallization/Chromatography) workup->purification product Final Product purification->product issue Low Yield or Purity? product->issue check_byproducts Identify Byproducts (NMR, MS) issue->check_byproducts Yes check_reagents Check Reagent Quality & Stoichiometry issue->check_reagents Yes optimize_conditions Optimize Reaction Conditions check_byproducts->optimize_conditions optimize_conditions->start Re-run Synthesis check_reagents->optimize_conditions

Caption: A workflow for troubleshooting common issues in the synthesis.

byproduct_prevention cluster_esterification Fischer Esterification cluster_reduction Nitro Reduction ester_start 2-amino-4,5-dimethylbenzoic acid + Methanol ester_conditions H₂SO₄ (catalyst) Reflux ester_start->ester_conditions ester_product This compound ester_conditions->ester_product ester_byproduct Unreacted Starting Material ester_conditions->ester_byproduct prevention1 Use excess Methanol Remove H₂O ester_byproduct->prevention1 nitro_start Methyl 2-nitro-4,5-dimethylbenzoate reduction_conditions Pd/C, H₂ or SnCl₂, HCl nitro_start->reduction_conditions reduction_product This compound reduction_conditions->reduction_product reduction_byproduct Azo/Azoxy Compounds Partially reduced intermediates reduction_conditions->reduction_byproduct prevention2 Ensure complete reaction Sufficient reducing agent reduction_byproduct->prevention2

Caption: Byproduct formation and prevention strategies for key synthetic routes.

References

Troubleshooting low yield in the reduction of methyl 4,5-dimethyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reduction of Methyl 4,5-dimethyl-2-nitrobenzoate

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing low yield issues during the reduction of methyl 4,5-dimethyl-2-nitrobenzoate to methyl 2-amino-4,5-dimethylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the reduction of methyl 4,5-dimethyl-2-nitrobenzoate?

The reaction involves the reduction of the nitro group (-NO₂) on the aromatic ring to an amino group (-NH₂), converting methyl 4,5-dimethyl-2-nitrobenzoate into this compound. This is a crucial transformation in the synthesis of various pharmaceutical intermediates.[1][2]

Q2: What are the most common methods for reducing an aromatic nitro group?

Several methods are widely used for the reduction of aromatic nitro compounds.[3] The most common include:

  • Catalytic Hydrogenation: This is often the preferred method and typically employs a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source like hydrogen gas (H₂) or a transfer hydrogenation reagent (e.g., formic acid, hydrazine).[1][4][5]

  • Metal/Acid Reduction: Classic methods include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid).[4][6]

  • Other Reagents: Tin(II) chloride (SnCl₂) is a mild reducing agent that can be used in the presence of other reducible functional groups.[5]

Q3: What are potential intermediates or side products in this reaction?

The reduction of a nitro group proceeds through intermediates such as nitroso (R-N=O) and hydroxylamine (R-NHOH) species.[4] Under certain conditions, these intermediates can react with each other to form dimeric side products like azo (R-N=N-R) or azoxy (R-N=N+(O-)-R) compounds.[3][5] Incomplete reduction will result in the presence of the starting material and hydroxylamine intermediates in the final product mixture.

Troubleshooting Guide for Low Yield

Issue 1: The reaction is very slow or does not go to completion.

  • Possible Cause 1: Catalyst Inactivity (for Catalytic Hydrogenation). The catalyst (e.g., Pd/C) may be old, poisoned, or used in an insufficient amount.

    • Solution: Use a fresh batch of catalyst. Ensure the solvent is free of potential catalyst poisons like sulfur or thiol compounds. Increase the catalyst loading, typically to 5-10 mol%.[7]

  • Possible Cause 2: Inefficient Hydrogen Source. For catalytic hydrogenation, this could be due to poor quality hydrogen gas, a leak in the hydrogenation apparatus, or insufficient pressure.[8] For transfer hydrogenation, the hydrogen donor may be decomposing or used in stoichiometric insufficiency.

    • Solution: Ensure the hydrogenation apparatus is properly sealed and purged. Use a balloon of hydrogen or a Parr shaker for positive pressure.[7] If using a hydrogen donor like formic acid or ammonium formate, ensure it is fresh and used in sufficient excess.

  • Possible Cause 3: Insufficiently Reactive Conditions (for Metal/Acid Reductions). The metal surface may be passivated, or the acid concentration may be too low.

    • Solution: Activate the metal powder before use (e.g., by washing with dilute acid). Ensure the correct concentration of the acid is used and that the reaction is adequately stirred to ensure good mixing.[2]

Issue 2: The Thin-Layer Chromatography (TLC) shows multiple spots after the reaction.

  • Possible Cause 1: Presence of Intermediates. The reaction may not have gone to completion, leaving starting material and the hydroxylamine intermediate. The product (amine) is significantly more polar than the starting material (nitro compound).

    • Solution: Allow the reaction to run for a longer duration and monitor by TLC until the starting material spot disappears.[7] If the reaction has stalled, re-evaluate the catalyst and reaction conditions as described in Issue 1.

  • Possible Cause 2: Formation of Dimeric Byproducts. As mentioned in the FAQs, azo and azoxy compounds can form, especially if metal hydrides are used or with certain catalysts.[5]

    • Solution: These byproducts are often highly colored. The choice of reducing agent is critical; catalytic hydrogenation or metal/acid reductions are less prone to forming these dimers than reagents like LiAlH₄ for aromatic systems.[5] Purification by column chromatography is usually effective in separating these impurities.[9]

Issue 3: The product yield is low after work-up and purification.

  • Possible Cause 1: Product Loss During Extraction. The resulting amine, this compound, may become protonated in acidic conditions and have some solubility in the aqueous layer.

    • Solution: During the work-up, ensure the aqueous layer is made sufficiently basic (pH 8-10) before extracting with an organic solvent.[10] Perform multiple extractions with a suitable solvent like ethyl acetate to ensure complete recovery of the product.

  • Possible Cause 2: Difficulty in Purification. The product amine can interact strongly with silica gel, leading to tailing and poor separation during column chromatography.[9]

    • Solution: To mitigate tailing on silica gel, add a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent.[9] Alternatively, recrystallization can be an effective purification method if a suitable solvent system is found.[9]

Data Presentation

Table 1: Comparison of Common Reduction Methods for Aromatic Nitro Compounds.

MethodReagents & ConditionsTypical Yield RangeAdvantagesDisadvantages
Catalytic Hydrogenation H₂ (gas), Pd/C or Raney Ni, in Methanol or Ethanol at room temperature.[5][7]90-99%High yield, clean reaction, easy product isolation.Catalyst can be expensive and pyrophoric; sensitive to catalyst poisons.[5]
Metal/Acid Reduction Fe or Sn powder, HCl or Acetic Acid, in Ethanol/Water, often requires heating.[2][6]70-90%Inexpensive reagents, tolerant of many functional groups.Requires acidic conditions, work-up can be tedious to remove metal salts.
Tin(II) Chloride Reduction SnCl₂·2H₂O in Ethanol or Ethyl Acetate, often requires heat.[5]75-95%Mild conditions, good for substrates with other reducible groups.[5]Stoichiometric amounts of tin salts are produced as waste.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a standard and generally high-yielding procedure for the reduction of methyl 4,5-dimethyl-2-nitrobenzoate.

  • Reaction Setup: In a suitable hydrogenation vessel (e.g., a round-bottom flask or a Parr shaker bottle), dissolve methyl 4,5-dimethyl-2-nitrobenzoate (1.0 eq) in a solvent such as methanol or ethanol (typically 10-20 mL per gram of substrate).[7]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution. A typical loading is 5-10 mol% relative to the starting material.[7]

  • Hydrogenation: Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen. If using a balloon, inflate it with hydrogen gas and attach it to the flask. For a Parr apparatus, pressurize the vessel according to the manufacturer's instructions (e.g., 50 psi).[11]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent), where the product will have a lower Rf value than the starting material.[7] The reaction is typically complete within 2-8 hours.[11]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.[8]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.[8]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[9]

Visualizations

Reaction_Pathway Start Methyl 4,5-dimethyl-2-nitrobenzoate (-NO2) Intermediate Hydroxylamine Intermediate (-NHOH) Start->Intermediate [H] Product This compound (-NH2) Intermediate->Product [H]

Caption: Reaction pathway for the reduction of the nitro group.

Troubleshooting_Workflow Start Low Yield Observed CheckTLC Check TLC of Crude Mixture Start->CheckTLC Incomplete Incomplete Reaction: - Check catalyst activity - Verify H2 source - Increase reaction time CheckTLC->Incomplete Starting Material Present SideProducts Side Products Observed: - Optimize reaction conditions - Change reducing agent CheckTLC->SideProducts Multiple Spots CleanCrude Crude Reaction is Clean, but low isolated yield CheckTLC->CleanCrude Clean Conversion End Yield Optimized Incomplete->End SideProducts->End WorkupLoss Loss During Work-up: - Ensure aqueous layer is basic - Perform multiple extractions CleanCrude->WorkupLoss Yes PurificationLoss Loss During Purification: - Use TEA in eluent for column - Attempt recrystallization CleanCrude->PurificationLoss No WorkupLoss->End PurificationLoss->End

Caption: A workflow for troubleshooting low reaction yield.

Optimization_Tree Root Goal: Improve Yield Catalyst Catalyst System Root->Catalyst Conditions Reaction Conditions Root->Conditions Workup Work-up/Purification Root->Workup Catalyst_Type Change Catalyst (e.g., Pd/C to Raney Ni) Catalyst->Catalyst_Type Catalyst_Loading Increase Catalyst Loading (5 -> 10 mol%) Catalyst->Catalyst_Loading Conditions_Time Increase Reaction Time Conditions->Conditions_Time Conditions_Pressure Increase H2 Pressure Conditions->Conditions_Pressure Conditions_Solvent Change Solvent Conditions->Conditions_Solvent Workup_pH Adjust Work-up pH Workup->Workup_pH Workup_Purification Modify Purification Method (Column vs. Recrystallization) Workup->Workup_Purification

References

Technical Support Center: Purification of Methyl 2-amino-4,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude Methyl 2-amino-4,5-dimethylbenzoate. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you obtain a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities typically originate from the synthetic route used. These can include:

  • Unreacted Starting Materials: Such as 4,5-dimethyl-2-nitrobenzoate if the synthesis involves a nitro group reduction, or 2-amino-4,5-dimethylbenzoic acid from an esterification reaction.[1][2]

  • Reaction Byproducts: Depending on the specific reagents and conditions used, various side-products may form.

  • Colored Impurities: The crude product may contain colored species, which can be byproducts or degradation products.[1]

  • Residual Solvents: Solvents used in the reaction or work-up, like methanol or ethyl acetate, may remain in the crude product.[1]

Q2: What are the primary methods for purifying crude this compound?

The two most effective and widely used methods for purifying this compound are:

  • Recrystallization: This is an ideal technique for removing small amounts of impurities from a solid product, often yielding high-purity crystals.[1]

  • Flash Column Chromatography: This method is highly effective for separating the desired compound from significant quantities of impurities, particularly those with different polarities.[1][3]

Q3: How can I determine the purity of my final product?

Assessing the purity of your final product is a critical step. The following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound. It is also useful for comparing the purified product against the crude material.[1]

  • Melting Point Analysis: A sharp and narrow melting point range that is consistent with the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.[1]

  • Spectroscopic Methods: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy provide quantitative and qualitative data on the purity and structural integrity of the compound.[1]

Purification Workflow

The diagram below outlines a general workflow for the purification and analysis of crude this compound.

PurificationWorkflow Crude Crude Product (this compound) Assess Assess Impurity Profile (e.g., via TLC) Crude->Assess Recrystallization Recrystallization Assess->Recrystallization Choose Method ColumnChromatography Column Chromatography Assess->ColumnChromatography Choose Method MinorImpurities Minor impurities or colored compounds Recrystallization->MinorImpurities PurifiedSolid Purified Solid Recrystallization->PurifiedSolid MajorImpurities Major impurities or compounds with similar polarity ColumnChromatography->MajorImpurities ColumnChromatography->PurifiedSolid Analysis Purity & Identity Analysis (MP, NMR, HPLC) PurifiedSolid->Analysis FinalProduct Final Pure Product Analysis->FinalProduct

Caption: A general workflow for the purification of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification process in a question-and-answer format.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield After Recrystallization 1. Too much solvent was used for dissolution. 2. The chosen solvent is too effective, keeping the product dissolved even at low temperatures. 3. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor by carefully evaporating some of the solvent and then cooling again to recover more product. 2. Consider a mixed solvent system to reduce the overall solubility at lower temperatures. 3. Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization during filtration.[4]
"Oiling Out" During Recrystallization 1. The solution is cooling too rapidly. 2. The impurity level is very high. 3. The boiling point of the solvent is higher than the melting point of the solute.1. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 2. Consider pre-purification by another method, such as column chromatography, to reduce the impurity load. 3. Select a solvent with a lower boiling point.[4]
Final Product is Colored (Yellow/Brown) 1. Residual colored impurities from the synthesis. 2. Product degradation due to heat or air exposure.1. Perform a charcoal treatment during recrystallization. Add a small amount of activated charcoal to the hot solution before filtration. 2. For persistent color, use column chromatography, which is highly effective at separating colored impurities.[1]
Tailing of Spots on TLC Plate The compound is interacting strongly with the acidic silica gel stationary phase.Add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA), to the mobile phase to neutralize the acidic sites on the silica gel.[1][3]

Experimental Protocols

Recrystallization

This protocol is suitable for removing minor impurities and for obtaining a highly crystalline final product.

1. Solvent Selection:

  • Begin by performing a small-scale solvent screen to identify a suitable solvent. Ethanol and methanol are good starting points.[1]

  • A good solvent will dissolve the crude product when hot but will have low solubility when cold.[4]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture with stirring.

  • Continue to add small portions of the hot solvent until the solid is completely dissolved.[4]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

5. Crystallization:

  • Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]

6. Isolation:

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

7. Washing:

  • Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1][4]

8. Drying:

  • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.[1]

Flash Column Chromatography

This protocol is suitable for separating the product from significant impurities or from compounds with similar polarity.

1. Stationary Phase and Mobile Phase Selection:

  • Stationary Phase: Silica gel (100-200 mesh or 230-400 mesh).[5]

  • Mobile Phase (Eluent): A gradient of Ethyl Acetate (EtOAc) in Hexanes or Dichloromethane (DCM). Start with a low polarity (e.g., 10% EtOAc in Hexanes) and gradually increase the polarity.[1]

  • Eluent Modifier: If tailing is observed on TLC, add 0.5-1% Triethylamine (TEA) to the mobile phase.[1][3]

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Pour the slurry into a column and allow it to pack under pressure, ensuring no air bubbles are trapped.[1]

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (like DCM).

  • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Carefully load this powder onto the top of the packed column. This dry-loading technique generally provides better separation.[1]

4. Elution:

  • Begin eluting the column with the low-polarity mobile phase.

  • Gradually increase the polarity of the eluent (e.g., from 10% to 30% to 50% EtOAc in Hexanes) to elute the compounds from the column.[1]

5. Fraction Collection and Analysis:

  • Collect the eluent in separate fractions.

  • Monitor the collected fractions using TLC to identify which ones contain the pure product.[1]

6. Solvent Removal:

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[1]

Troubleshooting Logic Diagram

TroubleshootingLogic Problem Purification Problem LowYield Low Yield Problem->LowYield OilingOut Oiling Out Problem->OilingOut ColoredProduct Colored Product Problem->ColoredProduct TailingTLC Tailing on TLC Problem->TailingTLC Concentrate Concentrate Mother Liquor LowYield->Concentrate leads to SlowCool Cool Slowly OilingOut->SlowCool leads to Charcoal Charcoal Treatment ColoredProduct->Charcoal leads to Column Use Column Chromatography ColoredProduct->Column leads to AddTEA Add TEA to Eluent TailingTLC->AddTEA leads to Solution Potential Solution

Caption: Logical relationships between purification problems and solutions.

References

Preventing side reactions during the synthesis of Methyl 2-amino-4,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for the synthesis of Methyl 2-amino-4,5-dimethylbenzoate. This key intermediate is valuable in the production of pharmaceuticals and agrochemicals.[1] The following information addresses common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two predominant methods for synthesizing this compound:

  • Fischer Esterification of 2-amino-4,5-dimethylbenzoic acid: This is a direct, acid-catalyzed reaction between the carboxylic acid and methanol.[2][3][4][5]

  • Reduction of Methyl 4,5-dimethyl-2-nitrobenzoate: This route involves the initial synthesis of the nitro-substituted ester, followed by the reduction of the nitro group to an amine, commonly via catalytic hydrogenation.[6]

Q2: My Fischer esterification reaction is giving a very low yield. Why is this happening?

A2: Low yields in Fischer esterification are common as it is an equilibrium-controlled reaction.[2][4][5] The primary reasons for low conversion are the presence of water, which drives the reaction backward, or an insufficient amount of acid catalyst due to the basicity of the amino group. Using a large excess of the alcohol (methanol) and ensuring anhydrous conditions are crucial to shift the equilibrium toward the ester product.[2][4][7]

Q3: I am observing significant colored impurities in my final product. What is the cause?

A3: The amino group in the starting material or product is susceptible to air oxidation, which can form highly colored impurities. This can be exacerbated by prolonged heating. It is advisable to conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and to purify the product promptly after the reaction is complete.[8]

Q4: During purification by column chromatography, my product is tailing badly on the silica gel column. How can I fix this?

A4: The basic amino group in your product can interact strongly with the acidic silica gel, causing tailing. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent.[8] This will neutralize the acidic sites on the silica and improve the peak shape.

Troubleshooting Guides

Guide 1: Fischer Esterification Route

This guide addresses common problems when synthesizing this compound from 2-amino-4,5-dimethylbenzoic acid and methanol.

Problem Potential Cause Recommended Solution
Low Conversion / Incomplete Reaction 1. Equilibrium not shifted: Fischer esterification is reversible. Water produced during the reaction can hydrolyze the ester back to the starting materials.[4][5] 2. Insufficient Catalyst: The basic amino group neutralizes the acid catalyst, rendering it inactive.[2]1. Use a large excess of methanol to act as both reactant and solvent. Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[4][5] 2. Use a stoichiometric amount of a strong acid like H₂SO₄ or use an alternative esterification agent like thionyl chloride (SOCl₂) which produces gaseous byproducts (SO₂ and HCl) that do not interfere with the equilibrium.[9]
Formation of an Amide Byproduct Under high temperatures, intermolecular condensation between the amine of one molecule and the carboxylic acid of another can occur, leading to amide dimer or polymer formation.Maintain a moderate reaction temperature (e.g., refluxing methanol). Avoid excessive heating.
Product is a Salt, Not the Free Amine The product is protonated by the acid catalyst and may precipitate as a salt during workup.During workup, after removing excess methanol, carefully neutralize the reaction mixture with a base like sodium bicarbonate or sodium carbonate solution until the pH is approximately 8.[2][10] The free amino ester should then precipitate.
Dark Brown or Black Reaction Mixture Oxidation of the amino group or other side reactions due to strong acid and heat.Run the reaction under an inert atmosphere (N₂ or Ar). Use the minimum necessary amount of heat. Consider using a milder acid catalyst if possible.
Guide 2: Nitro Reduction Route

This guide addresses issues when synthesizing the target compound from Methyl 4,5-dimethyl-2-nitrobenzoate.

Problem Potential Cause Recommended Solution
Incomplete Reduction 1. Catalyst Inactivity: The Palladium on carbon (Pd/C) catalyst may be old or poisoned. 2. Insufficient Hydrogen: Hydrogen pressure may be too low, or there might be a leak in the system. 3. Reaction Time: The reaction may not have been allowed to run to completion.1. Use fresh, high-quality Pd/C catalyst. Ensure the solvent is free of potential catalyst poisons (e.g., sulfur compounds). 2. Ensure the hydrogenation apparatus is properly sealed and maintain a positive hydrogen pressure (e.g., 15-50 psi).[6][9] 3. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitro compound is fully consumed.[6]
Side Products Detected Over-reduction or side reactions can occur if conditions are too harsh (high temperature or pressure).Perform the hydrogenation at room temperature and moderate pressure.[6][9] Once TLC indicates the disappearance of starting material, stop the reaction to prevent potential side reactions.
Difficulty Removing Catalyst The fine Pd/C powder can be difficult to remove completely by simple filtration.Filter the reaction mixture through a pad of Celite to effectively remove the fine catalyst particles.[6][9] Ensure the Celite pad is washed with the reaction solvent to recover all the product.

Experimental Protocols

Protocol 1: Fischer Esterification of 2-amino-4,5-dimethylbenzoic acid
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4,5-dimethylbenzoic acid (1.0 eq).

  • Reagents: Add anhydrous methanol (at least 20 equivalents, serving as solvent and reactant).

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (1.1 eq) dropwise. A precipitate may form.[2]

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a beaker containing ice water.[2]

  • Neutralization: Slowly add a 10% aqueous sodium carbonate solution until gas evolution ceases and the pH of the solution is ~8.[2][10]

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography (Hexanes/Ethyl Acetate with 0.5% Triethylamine).[8]

Protocol 2: Catalytic Hydrogenation of Methyl 4,5-dimethyl-2-nitrobenzoate
  • Setup: In a hydrogenation vessel, dissolve Methyl 4,5-dimethyl-2-nitrobenzoate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.[6]

  • Catalyst: Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 15-50 psi.[6]

  • Reaction: Stir the mixture vigorously at room temperature for 16-24 hours.[6] Monitor the reaction by TLC.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.[6]

  • Isolation: Wash the Celite pad with fresh solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Visual Guides

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start 2-Amino-4,5-dimethyl- benzoic Acid + MeOH Intermediate Protonated Carbonyl Intermediate Start->Intermediate + H⁺ ProtonatedAmine Protonated Amine (Inactive Reactant) Start->ProtonatedAmine + H⁺ (on NH₂) AmideDimer Amide Dimer Start->AmideDimer Intermolecular Condensation (Heat) Product Methyl 2-amino-4,5- dimethylbenzoate Intermediate->Product + MeOH - H₂O

Caption: Main esterification pathway versus common side reactions.

Start Problem: Low Product Yield Check_TLC Analyze TLC of Reaction Mixture Start->Check_TLC SM_Present Significant Starting Material Remains Check_TLC->SM_Present Yes Complex_Mixture Multiple Unidentified Spots Check_TLC->Complex_Mixture No Clean_Product Mainly Product Spot, but Low Mass Check_TLC->Clean_Product No, mainly product Sol_Equilibrium Action: - Use excess MeOH - Remove H₂O - Increase reaction time SM_Present->Sol_Equilibrium Complex_Mixture->Clean_Product No Sol_Decomposition Action: - Reduce temperature - Use inert atmosphere Complex_Mixture->Sol_Decomposition Sol_Workup Action: - Check pH during neutralization - Ensure complete precipitation - Re-extract aqueous layer Clean_Product->Sol_Workup

Caption: A workflow for troubleshooting low product yield.

References

Technical Support Center: Purity Enhancement of Methyl 2-amino-4,5-dimethylbenzoate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the purity of Methyl 2-amino-4,5-dimethylbenzoate, a key intermediate in pharmaceutical synthesis. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Problem Potential Cause(s) Suggested Solution(s)
Low Purity After Initial Synthesis Incomplete reaction; presence of starting materials (4,5-dimethylanthranilic acid).Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. Consider extending the reaction time or increasing the excess of methanol.
Formation of side-products during esterification.Optimize reaction temperature; ensure the acid catalyst is of high quality and used in the correct stoichiometric amount.
Product is an Oil or Fails to Crystallize Presence of significant impurities depressing the melting point.Attempt purification by column chromatography before recrystallization to remove the bulk of impurities.
The solution is supersaturated but lacks a nucleation point.Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure product.
Too much recrystallization solvent was used.Slowly evaporate the solvent until the solution becomes turbid, then allow it to cool.
Colored Impurities in the Final Product (Yellow/Brown Discoloration) Residual impurities from the synthesis process.Perform a charcoal treatment during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration.
Product degradation due to exposure to heat, light, or air.Store the compound in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature. For persistent color, column chromatography is highly effective.
Poor Separation or Tailing in Column Chromatography The basic amino group is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the mobile phase to improve peak shape and separation.
Inappropriate mobile phase polarity.Optimize the eluent system. Start with a low polarity mobile phase (e.g., 10:1 Hexane:Ethyl Acetate) and gradually increase the polarity.
Inconsistent Purity Between Batches Variability in the quality of starting materials or reagents.Ensure consistent quality of 4,5-dimethylanthranilic acid, methanol, and the acid catalyst for each batch.
Minor variations in reaction or purification conditions.Standardize all process parameters, including reaction time, temperature, solvent volumes, and cooling rates during recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Fischer esterification?

A1: The most common impurities include:

  • Unreacted Starting Material: 4,5-dimethylanthranilic acid.

  • Byproducts of the Esterification Reaction: Dimerization or other side reactions of the starting material or product under acidic conditions.[1][2]

  • Residual Catalyst: Traces of the acid catalyst (e.g., sulfuric acid).

  • Residual Solvents: Methanol from the reaction or other solvents used during workup and purification.

Q2: What is a suitable solvent system for the recrystallization of this compound?

Q3: What are the typical pharmaceutical-grade purity requirements for an intermediate like this compound?

A3: For a non-API pharmaceutical intermediate, a typical purity requirement is ≥98%.[4] However, the specific requirements can vary depending on the subsequent synthetic steps and the nature of the final active pharmaceutical ingredient (API). According to ICH Q3A guidelines, any impurity present at a level of 0.1% or higher should be identified and quantified.[5][6] For early-stage clinical development, a purity of >95% might be acceptable, while for late-stage and commercial production, a purity of >99% is often required.

Q4: Which analytical techniques are most suitable for determining the purity of this compound?

A4: The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for purity assessment of non-volatile organic compounds. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying volatile impurities, such as residual solvents.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the absolute purity of crystalline substances.[4]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol provides a general method for the purification of this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hotplate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% w/w). Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Addition of Anti-solvent: To the hot, clear filtrate, add hot deionized water dropwise with continuous stirring until the solution becomes slightly turbid.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Column Chromatography

This protocol is suitable for separating the product from significant impurities, especially when recrystallization is ineffective.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or petroleum ether)

  • Ethyl Acetate

  • Triethylamine (optional)

  • Chromatography column

  • Test tubes or flasks for fraction collection

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10:1 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column. If peak tailing is observed, consider adding 0.5-1% triethylamine to the mobile phase.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Recommended Analytical Techniques and Typical Parameters

Technique Parameter Typical Value/Condition
HPLC ColumnC18, 5 µm, 4.6 x 250 mm
Mobile PhaseA: 0.1% Formic acid in Water; B: Acetonitrile
GradientStart with a low percentage of B, increasing over time
Flow Rate1.0 mL/min
DetectionUV at a suitable wavelength (e.g., 254 nm or 310 nm)
GC-MS ColumnCapillary column (e.g., HP-5ms)
Carrier GasHelium
Temperature ProgramStart at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C)
IonizationElectron Ionization (EI)

Table 2: Example Purity Specifications for a Pharmaceutical Intermediate

Test Acceptance Criteria
Appearance White to off-white crystalline solid
Assay (by HPLC) NLT 99.0%
Individual Unspecified Impurity NMT 0.10%
Total Impurities NMT 0.5%
Residual Solvents (e.g., Methanol) As per ICH Q3C guidelines
Loss on Drying NMT 0.5%

Visualizations

G General Purification Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography purity_analysis Purity Analysis (HPLC, GC-MS) recrystallization->purity_analysis impurities Impurities recrystallization->impurities column_chromatography->purity_analysis column_chromatography->impurities purity_analysis->recrystallization Repurify purity_analysis->column_chromatography Repurify pure_product Pure Product (≥99%) purity_analysis->pure_product Meets Specification

Caption: A general workflow for the purification and analysis of this compound.

G Troubleshooting Low Purity start Low Purity Detected check_impurities Identify Impurities (HPLC/MS) start->check_impurities starting_material Unreacted Starting Material? check_impurities->starting_material side_products Unknown Side Products? check_impurities->side_products starting_material->side_products No optimize_reaction Optimize Reaction Conditions (Time, Temperature) starting_material->optimize_reaction Yes recrystallize Recrystallize with different solvent system side_products->recrystallize Yes chromatography Perform Column Chromatography side_products->chromatography If Recrystallization Fails reanalyze Re-analyze Purity optimize_reaction->reanalyze recrystallize->reanalyze chromatography->reanalyze

Caption: A decision tree for troubleshooting low purity issues.

References

Technical Support Center: Scale-Up Synthesis of Methyl 2-amino-4,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of Methyl 2-amino-4,5-dimethylbenzoate. The information is designed to assist in overcoming common challenges encountered during process development and manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound suitable for scale-up?

A1: The most common and industrially viable route is the reduction of the corresponding nitro compound, Methyl 4,5-dimethyl-2-nitrobenzoate. This precursor is typically synthesized in two steps: the nitration of 3,4-dimethylbenzoic acid to form 4,5-dimethyl-2-nitrobenzoic acid, followed by esterification.

Q2: What are the critical safety considerations when scaling up the catalytic hydrogenation of Methyl 4,5-dimethyl-2-nitrobenzoate?

A2: Catalytic hydrogenation of nitroaromatics is highly exothermic and presents several safety hazards that are magnified at scale.[1][2] Key considerations include:

  • Pyrophoric Catalysts: Palladium on carbon (Pd/C) is a common catalyst and can be pyrophoric, especially when dry and exposed to air.[1] It must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Flammable Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be pressure-rated, and all connections must be leak-tested.[3][4]

  • Exothermic Reaction: The reduction of a nitro group is a highly exothermic process. Adequate cooling capacity and temperature monitoring are crucial to prevent a runaway reaction.[3]

  • Solvent Choice: The choice of solvent can impact safety. Using solvents with higher flash points can mitigate fire risks.

Q3: What are common impurities encountered in the final product?

A3: Common impurities can include unreacted starting material (Methyl 4,5-dimethyl-2-nitrobenzoate), partially reduced intermediates (e.g., nitroso or hydroxylamino species), and byproducts from side reactions.[5] Residual catalyst and solvents from the workup can also be present.

Q4: What purification methods are suitable for large-scale production of this compound?

A4: While column chromatography is common at the lab scale, it is often not economically viable for large-scale production.[] Recommended scalable purification methods include:

  • Recrystallization: This is a preferred method for obtaining high-purity crystalline solids. The choice of solvent is critical for achieving good yield and purity.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.[7]

  • Salt Formation and Liberation: The basicity of the amine allows for the formation of a salt with an acid. The salt can be selectively precipitated, washed to remove neutral impurities, and then the free amine can be liberated by treatment with a base.[8]

Troubleshooting Guides

Low Yield in the Reduction of Methyl 4,5-dimethyl-2-nitrobenzoate
Potential Cause Troubleshooting Steps
Catalyst Inactivity Ensure the catalyst is fresh and has been stored properly. Catalyst poisoning by impurities in the starting material or solvent can also be an issue. Consider a pre-treatment of the starting material if impurities are suspected.
Poor Catalyst Dispersion In a slurry-phase hydrogenation, vigorous agitation is necessary to keep the catalyst suspended and ensure good contact with the reactants. On a larger scale, the design of the agitator and reactor baffling is critical.
Incomplete Reaction Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC). If the reaction stalls, it may be due to catalyst deactivation or insufficient hydrogen pressure.
Product Loss During Workup During the filtration to remove the catalyst, ensure the filter cake is thoroughly washed with a suitable solvent to recover all the product. Optimize extraction and crystallization steps to minimize losses.
Formation of Impurities
Observed Impurity Potential Cause Mitigation Strategy
Partially Reduced Intermediates (e.g., nitroso, hydroxylamino) Incomplete reduction due to catalyst deactivation, insufficient hydrogen, or short reaction time.[2][5]Ensure complete reaction by monitoring. A fresh portion of catalyst can sometimes be added to drive the reaction to completion.
Azo/Azoxy Byproducts These can form from the condensation of partially reduced intermediates, especially under non-optimal pH or temperature conditions.[5]Maintain optimal reaction conditions. Proper workup and purification are necessary to remove these colored impurities.
Over-reduction of other functional groups (if present) While less common for the ester group under typical nitro reduction conditions, it's a possibility with very active catalysts or harsh conditions.Use a more selective catalyst or milder reaction conditions.

Experimental Protocols

Synthesis of 4,5-dimethyl-2-nitrobenzoic acid

This procedure is a representative method for the nitration of 3,4-dimethylbenzoic acid.

  • Reaction Setup: In a suitable reactor equipped with mechanical stirring, a dropping funnel, and a temperature probe, cool concentrated sulfuric acid.

  • Addition of Starting Material: Slowly add 3,4-dimethylbenzoic acid to the cooled sulfuric acid while maintaining a low temperature.

  • Nitration: Add a mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, keeping the temperature strictly controlled (typically below 10 °C).

  • Quenching: After the reaction is complete (monitored by HPLC or TLC), pour the reaction mixture onto crushed ice.

  • Isolation: The precipitated 4,5-dimethyl-2-nitrobenzoic acid is collected by filtration, washed with cold water until the washings are neutral, and then dried.

Esterification of 4,5-dimethyl-2-nitrobenzoic acid

This is a standard Fischer esterification.

  • Reaction Setup: In a reactor equipped with a reflux condenser, dissolve 4,5-dimethyl-2-nitrobenzoic acid in an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by HPLC or TLC).

  • Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 4,5-dimethyl-2-nitrobenzoate.[3]

Reduction of Methyl 4,5-dimethyl-2-nitrobenzoate to this compound

This protocol describes a catalytic hydrogenation process.

  • Reactor Preparation: Charge a pressure reactor with Methyl 4,5-dimethyl-2-nitrobenzoate and a suitable solvent (e.g., methanol or ethanol).[1]

  • Catalyst Addition: Under an inert atmosphere, carefully add a slurry of 5-10% Pd/C catalyst.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous agitation.

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen and by periodic sampling and analysis (HPLC or TLC).

  • Workup: Once the reaction is complete, vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Comparison of Reduction Methods for Methyl 4,5-dimethyl-2-nitrobenzoate

Parameter Catalytic Hydrogenation (Pd/C, H₂) Tin(II) Chloride (SnCl₂) Reduction Iron (Fe) Reduction
Typical Yield >90%80-90%75-85%
Reaction Time 4-12 hours1-3 hours2-4 hours
Operating Temperature Room Temperature to 50 °CRefluxReflux
Key Advantages High yield, clean reaction, catalyst can be recycled.Fast reaction, does not require high-pressure equipment.Low cost of reagents.
Scale-up Challenges Handling of flammable H₂ and pyrophoric catalyst, heat management.Stoichiometric amounts of tin salts are produced as waste.Large amounts of iron and iron salts need to be filtered and disposed of.

Table 2: Physical Properties of Key Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) CAS Number
4,5-dimethyl-2-nitrobenzoic acidC₉H₉NO₄195.17Not specified4315-14-4
Methyl 4,5-dimethyl-2-nitrobenzoateC₁₀H₁₁NO₄209.20Not specified90922-74-0
This compoundC₁₀H₁₃NO₂179.22~110-11250419-58-4

Visualizations

Synthesis_Workflow cluster_0 Starting Material Synthesis cluster_1 Reduction and Purification 3,4-Dimethylbenzoic_Acid 3,4-Dimethylbenzoic_Acid 4,5-Dimethyl-2-nitrobenzoic_Acid 4,5-Dimethyl-2-nitrobenzoic_Acid 3,4-Dimethylbenzoic_Acid->4,5-Dimethyl-2-nitrobenzoic_Acid Nitration (HNO₃, H₂SO₄) Methyl_4,5-dimethyl-2-nitrobenzoate Methyl_4,5-dimethyl-2-nitrobenzoate 4,5-Dimethyl-2-nitrobenzoic_Acid->Methyl_4,5-dimethyl-2-nitrobenzoate Esterification (MeOH, H⁺) Methyl_2-amino-4,5-dimethylbenzoate_Crude Methyl_2-amino-4,5-dimethylbenzoate_Crude Methyl_4,5-dimethyl-2-nitrobenzoate->Methyl_2-amino-4,5-dimethylbenzoate_Crude Reduction (e.g., H₂/Pd-C) Methyl_2-amino-4,5-dimethylbenzoate_Pure Methyl_2-amino-4,5-dimethylbenzoate_Pure Methyl_2-amino-4,5-dimethylbenzoate_Crude->Methyl_2-amino-4,5-dimethylbenzoate_Pure Purification (e.g., Recrystallization)

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Product_Loss Product Loss during Workup Low_Yield->Product_Loss Catalyst_Deactivation Catalyst Deactivation Incomplete_Reaction->Catalyst_Deactivation Check catalyst activity Poor_Mass_Transfer Poor Mass Transfer Incomplete_Reaction->Poor_Mass_Transfer Improve agitation Suboptimal_Extraction Suboptimal Extraction Product_Loss->Suboptimal_Extraction Optimize solvent/pH Crystallization_Issues Crystallization Issues Product_Loss->Crystallization_Issues Screen solvents/conditions

References

Technical Support Center: Improving the Solubility of Methyl 2-amino-4,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges with Methyl 2-amino-4,5-dimethylbenzoate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an aromatic compound containing both a basic amino group (-NH₂) and a methyl ester group (-COOCH₃). This structure gives it a moderate polarity. Based on the principle of "like dissolves like," it is expected to be poorly soluble in water but soluble in many common organic solvents.[1][2][3] Aromatic amines are generally soluble in aromatic solvents, and the presence of polar groups allows for solubility in polar organic solvents.[1][4]

Q2: Which solvents are recommended for dissolving this compound?

A2: A solvent screening is the most effective way to determine the best solvent for your specific reaction conditions. However, a good starting point includes polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), chlorinated solvents such as Dichloromethane (DCM), and alcohols like ethanol and methanol. Ethers (e.g., THF) and aromatic solvents (e.g., Toluene) may also be effective.

Q3: My compound is not dissolving in the chosen reaction solvent. What should I do first?

A3: When encountering poor solubility, start with the simplest techniques. First, ensure your starting material is finely powdered to increase the surface area available for dissolution. Gentle heating with stirring is the next logical step, as solubility often increases with temperature. If these methods fail, consider a systematic solvent screening or the use of a co-solvent system.

Q4: Can I heat the mixture to improve solubility? What are the risks?

A4: Yes, gently heating the mixture is a standard method to increase the solubility of a solid in a liquid. However, it's crucial to be aware of the compound's thermal stability. Aromatic amines can be susceptible to oxidation or degradation at elevated temperatures, which may discolor the solution or generate impurities.[2] It is recommended to heat the mixture gradually and monitor for any color changes. If the reaction is sensitive, conduct it under an inert atmosphere (e.g., Nitrogen or Argon).

Q5: How does pH affect the solubility of this compound?

A5: The amino group (-NH₂) on the benzene ring is basic and can be protonated by an acid to form an ammonium salt (R-NH₃⁺). This salt is ionic and typically has significantly higher solubility in polar solvents, including water, than the neutral amine.[5][6] Therefore, adding a small amount of a non-interfering acid (like HCl in a protic solvent) can dramatically improve solubility. However, be cautious, as the methyl ester group can undergo acid-catalyzed hydrolysis, especially with strong acids, heat, and the presence of water.

Q6: Are there any alternative methods if solvent-based approaches fail?

A6: For certain types of reactions, particularly solid-phase synthesis or specific cross-coupling reactions, solvent-free techniques like high-temperature ball milling can be employed to overcome solubility issues. Additionally, formulating the compound as a solid dispersion with a hydrophilic carrier can enhance its dissolution rate, a technique more common in pharmaceutical development.

Troubleshooting Guides

Problem: The compound precipitates out of solution during the reaction.
Possible Cause Recommended Solution(s)
Change in Temperature: The reaction mixture may have cooled, or an exotherm may have subsided, causing the solubility to decrease.Maintain a constant, slightly elevated temperature for the reaction. Use a temperature-controlled reaction block or oil bath.
Change in Solvent Composition: A reactant, reagent, or byproduct is changing the polarity of the solvent mixture, reducing the compound's solubility.Consider using a co-solvent system that can better accommodate polarity changes. Alternatively, add the problematic reagent slowly to maintain a low concentration.
Reaction Consumption: The starting material is being consumed, but the product is insoluble under the reaction conditions.Before scaling up, run a small test to confirm the solubility of the expected product in the reaction solvent. If the product is insoluble, a different solvent system is required.
Problem: The reaction is sluggish or incomplete, possibly due to poor solubility.
Possible Cause Recommended Solution(s)
Low Solute Concentration: Even if the compound appears dissolved, the concentration may be too low for an efficient reaction rate.Increase the reaction temperature cautiously. If temperature is not an option, perform a solvent screen to find a solvent with higher dissolving power.
Two-Phase System: One of the reactants is not sufficiently soluble, leading to a heterogeneous mixture and slow reaction at the interface.Use a co-solvent system where both reactants are soluble. For reactions between immiscible phases (e.g., aqueous and organic), a phase-transfer catalyst can be employed to shuttle one reactant across the phase boundary.[7]
Insufficient Agitation: The solid material is not adequately suspended in the liquid, limiting the surface area for dissolution and reaction.Increase the stirring rate. For larger scale reactions, consider mechanical overhead stirring for more efficient mixing.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

Note: Data for the exact isomer may be limited; properties are based on available data for closely related isomers and structural analysis.

PropertyValue
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol [8]
Appearance Expected to be a solid (e.g., white to light yellow powder/crystal)[9]
Functional Groups Primary Aromatic Amine, Methyl Ester
Polarity Moderately Polar
Table 2: Qualitative Solubility Profile of this compound

This profile is predicted based on chemical principles ("like dissolves like") and data for structurally similar compounds like aromatic amines and methyl esters.[2][4][9]

SolventSolvent TypePredicted SolubilityRationale / Notes
Water Highly Polar ProticInsoluble / Very Slightly SolubleThe hydrophobic dimethylbenzene ring dominates over the polar groups.[2]
Methanol / Ethanol Polar ProticSolubleCapable of hydrogen bonding with the amine and ester groups.[2][9]
Acetone Polar AproticSolubleGood polarity match.
Dichloromethane (DCM) Moderately PolarSolubleEffective for many moderately polar organic compounds.
Tetrahydrofuran (THF) Moderately PolarSolubleA good general-purpose ether solvent.
Ethyl Acetate Moderately PolarSolublePolarity is well-suited for the compound's structure.
Toluene Non-polar AromaticSolubleThe aromatic ring of toluene interacts favorably with the compound's benzene ring.[1]
Hexane / Heptane Non-polar AliphaticSparingly Soluble to InsolubleThe compound is likely too polar to dissolve well in non-polar aliphatic hydrocarbons.
DMSO / DMF Highly Polar AproticVery SolubleThese are strong solvents for a wide range of organic compounds.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol outlines a small-scale method to efficiently identify a suitable solvent.

Materials:

  • This compound

  • A selection of solvents from Table 2 (e.g., Toluene, DCM, Ethyl Acetate, Ethanol, Acetone, DMSO)

  • Small vials or test tubes (e.g., 1-dram vials)

  • Vortex mixer or magnetic stir plate with small stir bars

  • Graduated pipette or syringe

Procedure:

  • Preparation: Accurately weigh a small, consistent amount of this compound (e.g., 10 mg) into each labeled vial.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial. This gives an initial concentration of 100 mg/mL.

  • Agitation: Vigorously agitate the mixture at room temperature for 1-2 minutes using a vortex mixer or magnetic stirrer.

  • Observation: Visually inspect the vial for undissolved solid.

  • Incremental Addition: If the solid has not fully dissolved, add another 0.1 mL of the solvent and repeat the agitation. Continue this incremental addition (e.g., up to a total of 1.0 mL) until the solid dissolves completely.

  • Record Results: Record the volume of solvent required to fully dissolve the compound. The solvent that dissolves the compound in the smallest volume is the most effective.

  • Heating Test (Optional): For solvents that show poor performance at room temperature, gently warm the vial (e.g., to 40-50 °C) and observe if solubility improves. Note any color change.

  • Selection: Choose the solvent that provides the desired concentration with the least volume and without requiring excessive heating.

Protocol 2: Improving Solubility via pH Adjustment (Protonation)

This protocol demonstrates how to increase solubility in a polar protic solvent by forming the ammonium salt.

Materials:

  • This compound

  • A polar protic solvent (e.g., Methanol or Ethanol)

  • A solution of HCl in a compatible solvent (e.g., 1M HCl in diethyl ether or a dilute aqueous HCl solution if water is tolerated in the reaction)

  • Reaction vessel with a magnetic stirrer

Procedure:

  • Suspension: Suspend the this compound in the chosen polar protic solvent (e.g., 10 mL of ethanol) in the reaction vessel and begin stirring.

  • Acidification: Add the acidic solution dropwise to the stirring suspension.

  • Observation: Observe the mixture. As the amine is protonated to form the more soluble ammonium salt, the suspended solid should begin to dissolve.

  • Endpoint: Continue adding the acid until the solution becomes clear. Avoid adding a large excess of acid, which could promote side reactions like ester hydrolysis.

  • Reaction Proceeding: Once the starting material is fully dissolved, the other reagents for the planned reaction can be added. Note: This method is only suitable for reactions that are compatible with acidic conditions and the presence of the resulting ammonium salt.

Visualizations

Diagram 1: Troubleshooting Workflow for Solubility Issues

G start Poor Solubility Observed check_purity Is material finely powdered? start->check_purity grind Grind material to a fine powder check_purity->grind No heat Apply gentle heat with stirring? check_purity->heat Yes grind->heat monitor_stability Monitor for degradation/ color change heat->monitor_stability Yes solvent_screen Perform solvent screen (Protocol 1) heat->solvent_screen No success Solubility Improved monitor_stability->success cosolvent Try a co-solvent system? solvent_screen->cosolvent add_cosolvent Add miscible co-solvent (e.g., DMSO, Toluene) cosolvent->add_cosolvent Yes ph_adjust Is compound ionizable and reaction compatible? cosolvent->ph_adjust No add_cosolvent->success adjust_ph Adjust pH to form salt (Protocol 2) ph_adjust->adjust_ph Yes fail Consider alternative (e.g., different reaction route) ph_adjust->fail No adjust_ph->success

Caption: A step-by-step workflow for troubleshooting poor compound solubility.

Diagram 2: Principle of a Co-Solvent System

G Co-solvents modify the overall polarity of the medium to dissolve the solute. cluster_0 Scenario 1: Single Solvent cluster_1 Scenario 2: Co-Solvent System Solute Insoluble Compound Insoluble Precipitate Forms Solute->Insoluble Solvent1 Primary Solvent (e.g., Non-polar) Solvent1->Insoluble Solute2 Soluble Compound Solution Homogeneous Solution Solute2->Solution Solvent2 Primary Solvent Solvent2->Solution CoSolvent Co-Solvent (e.g., Polar Aprotic) CoSolvent->Solution

Caption: How a co-solvent helps dissolve a poorly soluble compound.

References

Addressing discoloration issues during the purification of Methyl 2-amino-4,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing discoloration and other common issues encountered during the purification of Methyl 2-amino-4,5-dimethylbenzoate. Below you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format, detailed experimental protocols, and supporting data to assist in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of discoloration in my sample of this compound?

A1: Discoloration, typically appearing as a yellow or brown hue, in aromatic amines like this compound is primarily caused by two factors:

  • Oxidation: The amino group on the benzene ring is susceptible to oxidation when exposed to air and light, forming colored impurities.[1]

  • Residual Impurities: Colored byproducts from the synthesis, such as unreacted starting materials or side-products, can persist in the crude product.[2]

Q2: What are the recommended primary methods for purifying the crude product?

A2: The two most effective and commonly used methods for purifying this compound are recrystallization and flash column chromatography.[2]

  • Recrystallization is ideal for removing small amounts of impurities from a solid product and can yield high-purity crystals.

  • Flash Column Chromatography is highly effective for separating the desired compound from significant quantities of impurities, especially those with different polarities.[2]

Q3: What is the expected appearance of pure this compound?

A3: While the ideal appearance is a white solid, it is not uncommon for aromatic amines to have a slight color. Based on similar compounds, the appearance can range from a white to a light yellow or light orange crystalline powder.[3]

Q4: How can I assess the purity of my final product?

A4: Purity assessment is a critical final step. The following analytical techniques are recommended:

  • Melting Point Analysis: A sharp melting point range that is consistent with literature values indicates high purity. A broad or depressed melting point suggests the presence of impurities.[2]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • Spectroscopic Methods (NMR, IR): These methods can confirm the chemical structure and identify the presence of impurities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification process.

IssuePotential Cause(s)Recommended Solution(s)
Final Product is Colored (Yellow/Brown) 1. Oxidation of the amino group due to air or light exposure.[1] 2. Presence of colored impurities from the synthesis.[2]1. Minimize exposure to air and light during purification and storage. Store the final product under an inert atmosphere (e.g., nitrogen or argon). 2. Perform a decolorization step during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration.[2] 3. If color persists, purify the material using flash column chromatography, which is highly effective at separating colored impurities.[2]
Tailing or Poor Separation in Column Chromatography The basic amino group interacts strongly with the acidic silanol groups on the surface of the silica gel stationary phase.[2][4][5]1. Add a small amount (0.5-1%) of a competing amine, such as triethylamine (TEA), to the mobile phase (eluent). This neutralizes the acidic sites on the silica gel, improving peak shape.[2][4] 2. Use a different stationary phase, such as amine-functionalized silica gel or basic alumina, which minimizes the acid-base interaction.[4][5]
"Oiling Out" During Recrystallization 1. The solution is too concentrated. 2. The solution is being cooled too rapidly. 3. Impurities are present that significantly depress the melting point of the compound.[6]1. Reheat the mixture until the oil redissolves completely. 2. Add a small amount of additional hot solvent to decrease the concentration. 3. Allow the solution to cool much more slowly to promote the formation of crystals over oil.[6]
No Crystals Form After Cooling 1. The solution is not saturated (too much solvent was used). 2. The solution is supersaturated but lacks a nucleation site.[6]1. Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod.[6][7] 2. Add a "seed crystal" of the pure product to the solution to act as a template for crystal growth.[6][7] 3. If the solution is too dilute, gently heat it to evaporate some of the solvent, then allow it to cool again.[6] 4. Cool the solution in an ice-water bath to further decrease solubility.[6]
Low Crystal Yield 1. Too much solvent was used during dissolution. 2. Premature crystallization occurred during a hot filtration step. 3. The crystals were washed with a solvent in which they are too soluble.[6]1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[6] 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[2][6]

Data Presentation

Table 1: Recrystallization Solvent Selection Guide

A suitable solvent should dissolve the compound when hot but not when cold. The following polar solvents are good starting points for screening.

SolventBoiling Point (°C)Comments
Ethanol 78Often a good choice for aromatic compounds with polar functional groups.
Methanol 65Higher solubility than ethanol; may result in lower yields if not cooled sufficiently.
Isopropanol 82Another viable alcohol-based solvent.
Ethyl Acetate 77A more moderately polar solvent; can be used alone or with hexanes as a co-solvent.
Toluene 111Can be effective, but its higher boiling point requires caution.
Table 2: Typical Flash Column Chromatography Parameters
ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) A gradient of Ethyl Acetate (EtOAc) in Hexanes or Dichloromethane (DCM).
Starting Polarity Low polarity (e.g., 5-10% EtOAc in Hexanes)
Eluent Modifier If tailing is observed, add 0.5-1% Triethylamine (TEA) to the mobile phase.[2]
Loading Technique Dry loading is recommended for best separation.

Experimental Protocols

Protocol 1: Recrystallization with Optional Decolorization

This protocol provides a standard method for purifying solid this compound.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of a suitable hot solvent (e.g., ethanol) required to just dissolve the solid completely with heating and stirring.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute mass).[2] Reheat the mixture to a gentle boil for 5-10 minutes with stirring.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be performed quickly to prevent premature crystallization.[2]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath for at least 30 minutes.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating the product from significant impurities or persistent color.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% EtOAc in Hexanes). Pour the slurry into a column and use positive pressure to pack the bed, ensuring no air bubbles are trapped.[2]

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (like DCM or ethyl acetate). Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.[2]

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% EtOAc in Hexanes) to elute the compounds from the column. If tailing is observed, add 0.5-1% TEA to the mobile phase.[2]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product. Combine the fractions that show a single spot corresponding to the product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[2]

Visualizations

G Diagram 1: Troubleshooting Workflow for Discolored Product cluster_recrystallization Recrystallization Path start Crude product is colored (yellow/brown) check_purity Assess Purity (TLC) Multiple spots? start->check_purity recrystallize Recrystallize in suitable solvent start->recrystallize check_purity->recrystallize No (minor impurities) chromatography Purify via Flash Column Chromatography check_purity->chromatography Yes (significant impurities) check_color Is product still colored? recrystallize->check_color add_charcoal Add Activated Charcoal during recrystallization add_charcoal->chromatography If color persists check_color->add_charcoal Yes end_pure Pure, colorless/pale yellow product check_color->end_pure No chromatography->end_pure

Caption: Troubleshooting workflow for a discolored product.

G Diagram 2: General Purification Experimental Workflow start Crude Methyl 2-amino- 4,5-dimethylbenzoate decision Purity Assessment (TLC) & Nature of Impurities start->decision recrystallization Recrystallization (with optional charcoal treatment) decision->recrystallization Minor impurities or only color to remove chromatography Flash Column Chromatography (consider TEA in eluent) decision->chromatography Significant impurities or compounds with similar polarity analysis Purity & Identity Confirmation (TLC, MP, NMR) recrystallization->analysis chromatography->analysis

Caption: General purification experimental workflow.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 2-amino-4,5-dimethylbenzoate and Other Aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of Methyl 2-amino-4,5-dimethylbenzoate against other common aminobenzoate derivatives. An understanding of the nuanced differences in reactivity, governed by electronic and steric effects, is paramount for optimizing synthetic routes, predicting reaction outcomes, and designing novel molecules in the pharmaceutical and chemical industries. This analysis is supported by established chemical principles, experimental protocols, and predictive data to inform synthetic strategies.

Introduction to Aminobenzoate Reactivity

Aminobenzoate derivatives are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their reactivity is primarily centered around two functional groups: the nucleophilic amino group (-NH₂) and the electrophilic ester group (-COOR). The chemical behavior of these groups is significantly modulated by the type and position of other substituents on the aromatic ring.

This compound is an anthranilate ester featuring two electron-donating methyl groups at the 4- and 5-positions. These substituents play a crucial role in defining its reactivity profile compared to unsubstituted methyl anthranilate or derivatives bearing electron-withdrawing groups.

Comparative Reactivity Analysis: Electronic and Steric Effects

The reactivity of the amino group in aminobenzoate esters towards electrophiles is dictated by the electron density on the nitrogen atom. This is influenced by the interplay of inductive and resonance effects of the substituents on the benzene ring.

  • Electron-Donating Groups (EDGs): Substituents like alkyl (e.g., -CH₃) and amino (-NH₂) groups increase the electron density of the aromatic ring through induction and resonance.[1][2] This enhances the nucleophilicity of the amino group, making it more reactive towards electrophiles.[3]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and halogens (e.g., -Cl, -Br) decrease the ring's electron density, thereby reducing the nucleophilicity and reactivity of the amino group.[1][4]

  • Steric Hindrance: Bulky groups positioned ortho to the reactive center can physically impede the approach of reagents, slowing down the reaction rate.[5][6]

In This compound , the two methyl groups act as EDGs, increasing the electron density on the ring and, consequently, the nucleophilicity of the amino group. This makes it significantly more reactive than methyl anthranilate and especially more reactive than derivatives substituted with EWGs.

Data Presentation: Comparative Reactivity

The following tables summarize the predicted reactivity based on substituent effects and provide quantitative data where available.

Table 1: Hammett Substituent Constants (σp) and Qualitative Effect on Amino Group Reactivity

The Hammett constant (σp) quantifies the electronic influence of a substituent. Negative values indicate electron-donating character, which enhances reactivity, while positive values indicate electron-withdrawing character, which decreases reactivity.

Substituent (at para position)Hammett Constant (σp)Effect on Amino Group NucleophilicityPredicted Relative Reactivity
-NO₂0.78Strongly DecreasedVery Low
-Cl0.23DecreasedLow
-Br0.23DecreasedLow
-H (Reference)0.00BaselineMedium
-CH₃ -0.17 Increased High
-OCH₃-0.27Strongly IncreasedVery High

Data sourced from established physical organic chemistry principles.

Table 2: Predicted Comparative Reactivity in Key Chemical Transformations

CompoundN-AcylationDiazotization (Sandmeyer)Electrophilic Aromatic Substitution
Methyl 2-amino-5-nitrobenzoateLowLowLow (Deactivated Ring)
Methyl 2-amino-5-chlorobenzoateMedium-LowMedium-LowMedium-Low (Deactivated Ring)
Methyl 2-aminobenzoateMediumMediumMedium
This compound High High High (Activated Ring)
Methyl 2-amino-4,5-dimethoxybenzoateVery HighVery HighVery High (Strongly Activated Ring)

This table provides a qualitative comparison based on the electronic properties of the substituents.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key transformations of aminobenzoate derivatives.

This protocol describes a general procedure for the N-acylation of an aminobenzoate ester, a fundamental reaction for forming amides.[7][8]

Materials:

  • Aminobenzoate Ester (e.g., this compound) (1.0 eq)

  • Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Tertiary Amine Base (e.g., Triethylamine or Pyridine) (1.2 eq)

  • Deionized Water, Saturated NaHCO₃ solution, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the aminobenzoate ester (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add the tertiary amine base (1.2 eq) dropwise to the stirred solution.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.[7]

  • Purification: Separate the organic layer and dry it over anhydrous MgSO₄. Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

G start Start: Dry Flask under N₂ dissolve Dissolve Aminobenzoate in Anhydrous DCM start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_base Add Base (e.g., Triethylamine) cool->add_base add_acyl Add Acyl Chloride (Dropwise) add_base->add_acyl react Warm to RT Stir 1-4h add_acyl->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Work-up: Quench, Wash monitor->workup Complete purify Dry & Concentrate workup->purify end Purified Product purify->end

This protocol outlines the conversion of the primary amino group to other functionalities (e.g., -Cl, -Br, -CN) via a diazonium salt intermediate.[9][10][11]

Materials:

  • Aminobenzoate Ester (1.0 eq)

  • Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr) (catalytic to stoichiometric amount)

  • Ice

Procedure:

  • Diazotization (Part 1):

    • Suspend or dissolve the aminobenzoate ester (1.0 eq) in an aqueous solution of the corresponding acid (e.g., HCl, HBr) in a flask.

    • Cool the mixture to 0-5 °C in an ice-salt bath. Vigorous stirring is essential.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C. The formation of nitrous acid is exothermic.[9]

    • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

  • Sandmeyer Reaction (Part 2):

    • In a separate flask, prepare a solution or suspension of the Copper(I) salt in the corresponding acid.

    • Slowly add the cold diazonium salt solution from Part 1 to the Copper(I) salt solution.[9]

    • Observe for vigorous nitrogen gas evolution.[10]

    • Once the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

G cluster_diazotization Part 1: Diazotization cluster_sandmeyer Part 2: Sandmeyer Reaction A1 Aminobenzoate + Acid (HCl) A2 Cool to 0-5 °C A1->A2 A3 Add NaNO₂(aq) dropwise A2->A3 A4 Aryl Diazonium Salt [Ar-N₂]⁺Cl⁻ A3->A4 B2 Add Diazonium Salt Solution A4->B2 Transfer cold solution B1 Prepare CuCl Solution B1->B2 B3 N₂ Gas Evolution B2->B3 B4 Warm/Heat to Complete B3->B4 B5 Aryl Chloride Product B4->B5

Conclusion

The reactivity of this compound is significantly influenced by its substitution pattern. The presence of two electron-donating methyl groups at the 4- and 5-positions enhances the nucleophilicity of the amino group. This leads to a predicted higher reactivity in key synthetic transformations such as N-acylation and diazotization when compared to unsubstituted methyl anthranilate or derivatives bearing electron-withdrawing groups.[3] This heightened reactivity can be advantageous, potentially allowing for milder reaction conditions and improved yields. Researchers and drug development professionals should consider these electronic effects when designing synthetic pathways utilizing this and related aminobenzoate derivatives.

References

Purity Analysis of Methyl 2-amino-4,5-dimethylbenzoate: A Comparative Guide to HPLC and NMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like Methyl 2-amino-4,5-dimethylbenzoate is a critical step that underpins the reliability of experimental results and the safety of final products. This guide provides a detailed comparison of two primary analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present experimental protocols, comparative data, and decision-making workflows to assist in selecting the most appropriate method for your analytical needs.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

HPLC is a cornerstone technique in pharmaceutical analysis, prized for its high resolving power and sensitivity in separating a primary compound from its impurities.[1] For routine quality control and the detection of trace impurities, HPLC is often the method of choice.[2] A typical approach for an aromatic amine like this compound involves reversed-phase chromatography, where separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: HPLC Method

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[3]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]

  • Reagents:

    • This compound reference standard and sample.

    • Acetonitrile (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Formic Acid or Phosphoric Acid (for mobile phase modification).[4]

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of acidified water (e.g., 0.1% formic acid in water) and acetonitrile. A common starting point is a gradient elution to ensure separation of impurities with a wide range of polarities.

  • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is typically suitable.

  • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution. Filter through a 0.45 µm syringe filter before injection if particulates are present.[4]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the analyte.

  • Gradient Elution (Example):

    • Start at 30% Acetonitrile.

    • Ramp to 95% Acetonitrile over 20 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

4. Data Analysis: Purity is typically assessed using the area percent method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte itself.[2][5] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[5] By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight, the purity of the analyte can be accurately calculated.[6]

Experimental Protocol: ¹H qNMR Method

1. Instrumentation and Materials:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Internal Standard (IS): A stable, high-purity compound with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The IS should be accurately weighed.

  • Deuterated Solvent: A solvent that completely dissolves both the analyte and the internal standard (e.g., DMSO-d₆, CDCl₃).

2. Sample Preparation:

  • Accurately weigh about 10-20 mg of the this compound sample into a vial.

  • Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Pulse Program: Use a standard single-pulse experiment (e.g., Bruker 'zg30').

  • Relaxation Delay (d1): Set a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the signals being quantified (typically 30-60 seconds) to ensure full relaxation of all protons.

  • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8 to 64) to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[6]

  • Data Points: Acquire at least 64k data points.

4. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

  • Calculate the purity using the following formula[6]:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I: Integral area of the signal.

    • N: Number of protons for the integrated signal.

    • MW: Molecular weight.

    • m: Mass (weight) of the substance.

    • P_IS: Purity of the internal standard.

Comparative Analysis: HPLC vs. NMR

Both HPLC and NMR are indispensable for purity validation, often used orthogonally to provide a comprehensive assessment.[2] HPLC excels at providing a high-sensitivity impurity profile, while NMR confirms identity and provides an absolute measure of the bulk material's purity.[2]

Table 1: Comparison of HPLC and NMR for Purity Analysis

FeatureHPLC (with UV Detection)qNMR
Principle Chromatographic separation based on polarity. Quantification by relative peak area.Spectroscopic measurement. Quantification by signal integration relative to an internal standard.[5]
Quantification Relative (Area %). Requires reference standards for each impurity for absolute quantification.Absolute. A primary ratio method that does not require an analyte-specific reference standard.[2]
Sensitivity Very high for UV-active impurities (ppm levels).[1]Lower sensitivity, typically for impurities >0.1%.[2]
Selectivity High resolution for separating closely related compounds.Excellent for distinguishing structurally different molecules. Signal overlap can be an issue.[7]
Impurity ID Requires coupling to Mass Spectrometry (LC-MS) for structural information.[8]Provides structural information on impurities directly from the spectrum, aiding in identification.[7]
Sample Throughput Higher, with typical run times of 20-30 minutes per sample.[2]Lower, especially for qNMR which requires long relaxation delays.[2]
Sample Consumption Low (micrograms).[2]Higher (milligrams).[2]
Destructive Yes, the collected fractions are dissolved in mobile phase.[2]No, the sample can be fully recovered after analysis.[2]
Universality Limited to analytes with a chromophore (UV-active).Detects all ¹H-containing species, including those without a chromophore.

Visualizing the Workflow and Decision Process

To better illustrate the practical application of these techniques, the following diagrams outline the experimental workflow and a decision-making guide.

G cluster_0 Purity Analysis Workflow cluster_hplc HPLC Method cluster_nmr qNMR Method sample Sample of Methyl 2-amino-4,5-dimethylbenzoate prep_hplc Prepare Sample & Standard (0.1 mg/mL in Diluent) sample->prep_hplc prep_nmr Accurately Weigh Sample & Internal Standard sample->prep_nmr run_hplc Inject into HPLC System (C18 Column, Gradient Elution) prep_hplc->run_hplc data_hplc Detect by UV & Integrate Peaks run_hplc->data_hplc analyze_hplc Calculate Purity (Area % Method) data_hplc->analyze_hplc run_nmr Acquire Spectrum (Long Relaxation Delay) prep_nmr->run_nmr data_nmr Process & Integrate Signals run_nmr->data_nmr analyze_nmr Calculate Absolute Purity data_nmr->analyze_nmr

Caption: General workflow for HPLC and qNMR purity analysis.

G start Goal of Purity Analysis? q1 Routine QC or High-Throughput Screen? start->q1 q3 Need Absolute Purity without a Reference Standard? q1->q3 No hplc Use HPLC q1->hplc Yes q2 Need to Identify Unknown Impurity? q4 Are Impurities UV-active? q2->q4 No nmr Use qNMR q2->nmr Yes q3->q2 No q3->nmr Yes q4->hplc Yes both Use Both (Orthogonal Approach) for Highest Confidence q4->both No / Unsure

References

Validating the Structure of Methyl 2-amino-4,5-dimethylbenzoate: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – This guide provides a comprehensive spectroscopic validation of the chemical structure of Methyl 2-amino-4,5-dimethylbenzoate, a key intermediate in pharmaceutical and materials science research. By employing a multi-technique approach including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document offers researchers, scientists, and drug development professionals a robust framework for structural confirmation. The presented data, including predicted spectra and comparisons with analogous compounds, serves as a critical resource for ensuring the identity and purity of this important molecule.

Spectroscopic Data Summary

The validation of this compound (C₁₀H₁₃NO₂) relies on the careful analysis and comparison of expected spectroscopic signatures with experimental data from closely related compounds. The following tables summarize the predicted and comparative data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Data Comparison
Proton Assignment Predicted Chemical Shift (ppm) for this compound Experimental Chemical Shift (ppm) for Methyl 2-(methylamino)benzoate (Analog) [1]Multiplicity Integration
H-3~6.5 - 6.76.57Singlet1H
H-6~7.6 - 7.87.88Singlet1H
NH₂~4.0 - 5.0 (broad)-Broad Singlet2H
OCH₃~3.83.82Singlet3H
Ar-CH₃ (C4)~2.1 - 2.2-Singlet3H
Ar-CH₃ (C5)~2.1 - 2.2-Singlet3H
Table 2: ¹³C NMR Data Comparison
Carbon Assignment Predicted Chemical Shift (ppm) for this compound Experimental Chemical Shift (ppm) for Methyl 2-(methylamino)benzoate (Analog) [2]
C=O~168169.1
C2 (C-NH₂)~148151.8
C1 (C-COOCH₃)~110111.1
C4/C5 (C-CH₃)~135-140-
C3~115110.6
C6~130134.3
OCH₃~5151.4
Ar-CH₃~18-20-
Table 3: IR Spectroscopy Data Comparison
Functional Group Predicted Absorption Range (cm⁻¹) for this compound Typical Range for Aromatic Amines and Esters [3][4]Vibrational Mode
N-H3300 - 3500 (two bands)3300 - 3500Asymmetric and Symmetric Stretching
C-H (aromatic)3000 - 31003000 - 3100Stretching
C-H (aliphatic)2850 - 30002850 - 3000Stretching
C=O (ester)~1700 - 17201700 - 1730Stretching
C=C (aromatic)1500 - 16001500 - 1600Ring Stretching
C-N1250 - 13501250 - 1350Stretching
C-O (ester)1100 - 13001100 - 1300Stretching
Table 4: Mass Spectrometry Fragmentation Data
m/z Predicted Fragment Ion for this compound Interpretation
179[M]⁺Molecular Ion
164[M - CH₃]⁺Loss of a methyl radical
148[M - OCH₃]⁺Loss of a methoxy radical
120[M - COOCH₃]⁺Loss of the carbomethoxy group

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

¹H and ¹³C NMR Spectroscopy

A sample of approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used, and several hundred to a few thousand scans are accumulated to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The mass spectrometer is set to scan a mass range of m/z 40-500.

Spectroscopic Validation Workflow

The logical process for validating the structure of this compound using the collective spectroscopic data is illustrated in the following diagram.

Spectroscopic_Validation_Workflow cluster_input Input cluster_methods Spectroscopic Methods cluster_data Data Analysis cluster_validation Validation Compound This compound NMR 1H & 13C NMR Compound->NMR IR FTIR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Comparison Compare with Predicted Data & Analogous Compounds NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Structure_Confirmation Structure Confirmed Comparison->Structure_Confirmation

Spectroscopic validation workflow.

Objective Comparison and Conclusion

The predicted spectroscopic data for this compound aligns well with the established principles of NMR, IR, and MS, and shows strong correlation with the experimental data of structurally similar molecules.

  • ¹H NMR: The predicted chemical shifts for the aromatic protons, the amino group, the methoxy group, and the two aromatic methyl groups are consistent with the expected electronic environment of the molecule. The singlet nature of the aromatic protons is a key indicator of their substitution pattern.

  • ¹³C NMR: The predicted chemical shifts for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the aromatic methyl carbons are in the expected ranges. The number of distinct signals corresponds to the number of unique carbon environments in the proposed structure.

  • IR Spectroscopy: The predicted vibrational frequencies for the N-H stretches of the primary amine, the C=O stretch of the ester, and the various C-H, C=C, C-N, and C-O bonds are all characteristic of the functional groups present in this compound.

  • Mass Spectrometry: The expected molecular ion peak at m/z 179 corresponds to the molecular weight of the compound. The predicted fragmentation pattern, involving the loss of methyl and methoxy radicals, is a logical pathway for this class of molecules under electron ionization.

References

A Comparative Guide to the Synthesis of Methyl 2-amino-4,5-dimethylbenzoate: Catalytic Reduction vs. Chemical Reduction

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of Methyl 2-amino-4,5-dimethylbenzoate, a valuable intermediate in the preparation of various biologically active molecules and pharmaceuticals, is a critical transformation for researchers in organic synthesis and drug development.[1] The most common and pivotal step in its synthesis is the reduction of the nitro group of its precursor, Methyl 4,5-dimethyl-2-nitrobenzoate.[2][3] This guide provides an objective comparison between the two primary methods for this conversion: catalytic hydrogenation and classical chemical reduction, supported by experimental data and detailed protocols to assist scientists in selecting the most suitable method for their specific applications.

The choice of reduction method can significantly impact reaction efficiency, yield, purity of the final product, and scalability. Catalytic hydrogenation is often favored for its clean reaction profile and high efficiency, while chemical reduction methods offer alternatives that may be more suitable for specific laboratory setups or when handling hydrogen gas is a concern.

Comparative Analysis of Synthesis Methods

The following table summarizes the key performance indicators and characteristics of catalytic hydrogenation versus a common chemical reduction method for the synthesis of this compound from its nitro precursor.

ParameterCatalytic Hydrogenation (H₂/Pd-C)Chemical Reduction (Fe/Acetic Acid)
Starting Material Methyl 4,5-dimethyl-2-nitrobenzoateMethyl 4,5-dimethyl-2-nitrobenzoate
Key Reagents 10% Palladium on Carbon (Pd/C), Hydrogen Gas (H₂)Iron (Fe) powder, Acetic Acid (HOAc)
Typical Conditions Room temperature, 15 psi H₂ pressure, Methanol or Ethyl Acetate solvent.[4]50-60°C, atmospheric pressure, Methanol/Acetic Acid solvent.[5]
Reaction Time 16-24 hours.[4]~30 minutes.[5]
Typical Yield High (can reach ~97%).[4]Good (reported at 77% for a similar substrate).[5]
Product Purity Generally very high, catalyst is easily filtered off.Requires more extensive workup to remove iron salts, potentially affecting purity.
Key Advantages High yield, high purity, simple workup (catalyst filtration), mild reaction conditions.Rapid reaction time, avoids the use of pressurized hydrogen gas, inexpensive reagents.[5]
Key Disadvantages Requires specialized hydrogenation apparatus, handling of flammable H₂ gas, longer reaction times.Often requires acidic conditions and elevated temperatures, workup can be complex, lower yields compared to hydrogenation.

Visualizing the Synthetic Pathways

The diagrams below illustrate the synthetic transformation and a general experimental workflow for the preparation of this compound.

cluster_0 Reduction Methods start Methyl 4,5-dimethyl-2-nitrobenzoate method1 Catalytic Hydrogenation (H₂, Pd/C) start->method1 method2 Chemical Reduction (Fe, HCl/HOAc) start->method2 end This compound method1->end method2->end

Caption: Synthetic routes to this compound.

A 1. Reaction Setup - Dissolve starting material - Add reagents/catalyst B 2. Reaction - Stir under specified  conditions (temp, pressure) - Monitor by TLC A->B C 3. Workup - Filter catalyst (if applicable) - Quench reaction B->C D 4. Extraction - Partition between organic  solvent and aqueous layer C->D E 5. Purification - Concentrate solvent - Purify via column  chromatography or  recrystallization D->E F 6. Final Product - Methyl 2-amino-4,5-  dimethylbenzoate E->F

Caption: General experimental workflow for synthesis and isolation.

Experimental Protocols

The following sections provide detailed methodologies for the two compared synthesis routes.

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from standard procedures for the reduction of aromatic nitro compounds.[1][2]

Materials and Reagents:

  • Methyl 4,5-dimethyl-2-nitrobenzoate

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol or Ethyl Acetate (reagent grade)

  • Hydrogen (H₂) gas source (balloon or cylinder)

  • Hydrogenation vessel or round-bottom flask

  • Stirring apparatus

  • Filtration setup (e.g., Celite pad)

Procedure:

  • In a suitable hydrogenation vessel, dissolve Methyl 4,5-dimethyl-2-nitrobenzoate (1 equivalent) in methanol.[1]

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere if possible.

  • Securely attach the flask to a hydrogen gas source (e.g., a hydrogen balloon or a hydrogenation apparatus).

  • Purge the vessel with hydrogen gas to replace the air.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.[2]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material spot.[1]

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to completely remove the Pd/C catalyst.[2]

  • Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the combined filtrate under reduced pressure to yield the crude this compound, which can be further purified if necessary.[2]

Method 2: Chemical Reduction using Iron in Acetic Acid

This protocol is based on a procedure for the reduction of a structurally similar nitrobenzoate.[5]

Materials and Reagents:

  • Methyl 4,5-dimethyl-2-nitrobenzoate

  • Iron powder

  • Glacial Acetic Acid

  • Methanol

  • Round-bottom flask with reflux condenser

  • Heating and stirring apparatus

  • Water, Ethyl Acetate, Saturated Sodium Bicarbonate solution

Procedure:

  • Add iron powder (approx. 3 equivalents) to a round-bottom flask containing acetic acid.

  • Heat the resulting suspension to 50-60°C with stirring.[5]

  • Prepare a solution of Methyl 4,5-dimethyl-2-nitrobenzoate (1 equivalent) in methanol and add it dropwise to the heated iron suspension.[5]

  • Stir the mixture vigorously at 50-60°C for approximately 30 minutes, monitoring the reaction by TLC.[5]

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the iron catalyst and salts, washing thoroughly with methanol.

  • Evaporate the volatiles from the combined filtrate.

  • Pour the residue into water and extract the product with ethyl acetate (e.g., 4 times).[5]

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be performed if needed.

References

A Comparative Guide to Alternative Building Blocks for Methyl 2-amino-4,5-dimethylbenzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of molecular building blocks is a critical determinant in the success of drug discovery programs. Methyl 2-amino-4,5-dimethylbenzoate, a substituted anthranilate, has served as a valuable scaffold in medicinal chemistry. However, the quest for novel intellectual property, improved potency, selectivity, and optimized pharmacokinetic profiles necessitates the exploration of alternative structural motifs. This guide provides an objective comparison of viable alternatives to this compound, with a focus on their application in kinase inhibitor design, supported by experimental data and detailed methodologies.

Overview of this compound and its Alternatives

This compound belongs to the anthranilate class of compounds, which are widely recognized as key structural components in a variety of therapeutic agents. The 2-amino group provides a crucial vector for chemical modification, while the substitution pattern on the aromatic ring influences the molecule's physicochemical properties and biological activity.

This guide explores two primary categories of alternatives:

  • Bioisosteric Replacements of the Phenyl Ring: This approach involves replacing the 4,5-dimethylphenyl moiety with other cyclic or heterocyclic systems that mimic its size, shape, and electronic properties. A particularly promising alternative is the 2-aminobenzothiazole scaffold.

  • Analogs with Modified Phenyl Ring Substitution: This strategy involves retaining the 2-aminobenzoate core while altering the substitution pattern on the phenyl ring. Examples include halogenated 2-aminobenzoates .

Comparative Analysis of Building Blocks

The choice of a building block significantly impacts the biological activity of the resulting compounds. The following sections provide a comparative overview of the performance of derivatives synthesized from this compound alternatives.

Physicochemical Properties

The substitution pattern on the aromatic core influences key physicochemical properties such as lipophilicity (LogP), which in turn affects solubility, cell permeability, and metabolic stability.

Building BlockMolecular Weight ( g/mol )Calculated LogPKey Features
This compound193.232.4Lipophilic due to methyl groups.
2-Aminobenzothiazole150.191.8Less lipophilic than the dimethylated analog; offers additional hydrogen bond acceptors.
Methyl 2-amino-5-bromobenzoate230.062.3Halogenation increases lipophilicity and can introduce halogen bonding interactions.
Methyl 2-amino-5-chlorobenzoate185.612.1Similar to the bromo-derivative with slightly lower lipophilicity.
Biological Activity: A Focus on Kinase Inhibition

Derivatives of 2-aminobenzoates and their bioisosteres have shown significant promise as inhibitors of various protein kinases, which are critical targets in oncology and other diseases. The following table summarizes the inhibitory activities of representative compounds derived from alternative building blocks. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution.

Compound IDCore ScaffoldTarget/Cell LineIC50 (µM)Reference
2-Aminobenzothiazole Derivatives
OMS52-AminobenzothiazoleA549 (Lung Cancer)22.13
MCF-7 (Breast Cancer)24.31
Compound 72-AminobenzothiazoleA-375 (Melanoma)16[1]
Compound 252-Aminobenzothiazolec-MET kinase0.0176[2]
MKN-45 (Gastric Cancer)0.06[2]
H460 (Lung Cancer)0.01[2]
Halogenated 2-Aminobenzoate Derivatives
Compound with 3-bromo-4-aminobenzamide coreHGC-27 (Gastric Cancer)0.28[3]
Other Substituted Aminobenzoate Derivatives
N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamideAcetylcholinesterase (AChE)9.68[4]
Butyrylcholinesterase (BChE)11.59[4]

Structure-Activity Relationship (SAR) Insights:

  • 2-Aminobenzothiazoles: The 2-aminobenzothiazole scaffold serves as an excellent bioisostere for the 2-aminobenzoate core.[1] The nitrogen and sulfur atoms in the thiazole ring can participate in hydrogen bonding and other non-covalent interactions with the target protein, potentially enhancing binding affinity.[1] Substitutions on the benzothiazole ring and the exocyclic amino group are crucial for modulating potency and selectivity. For instance, electron-withdrawing groups on the benzothiazole core have been shown to enhance anticancer activity.[2]

  • Halogenated 2-Aminobenzoates: The introduction of halogens, such as chlorine or bromine, onto the phenyl ring can significantly impact biological activity. Halogens can increase lipophilicity, which may enhance cell permeability. Furthermore, they can participate in halogen bonding, a non-covalent interaction that can contribute to target binding affinity. The position of the halogen is critical, with different positional isomers exhibiting varied activities.

Signaling Pathways Targeted by Aminobenzoate-Based Kinase Inhibitors

Many kinase inhibitors derived from 2-aminobenzoate and its analogs target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The two most prominent pathways are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK (MAPK) pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3] Its aberrant activation is a common feature in many cancers.[3]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Inhibitor Aminobenzoate-based Kinase Inhibitor Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes such as proliferation, differentiation, and survival.

MAPK_ERK_Pathway GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation Regulation Inhibitor Aminobenzoate-based Kinase Inhibitor Inhibitor->EGFR

Caption: The MAPK/ERK signaling pathway with a focus on EGFR inhibition.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for the synthesis of a representative alternative building block and a general protocol for evaluating the in vitro efficacy of kinase inhibitors.

Synthesis of 2-Aminobenzothiazole

This protocol describes the classical Hugerschoff reaction for the synthesis of 2-aminobenzothiazoles from a substituted aniline.[1]

Materials:

  • p-Anisidine

  • Ammonium thiocyanate

  • Glacial acetic acid

  • Bromine

  • Saturated sodium bicarbonate solution

  • Ethanol

Procedure:

  • Dissolve p-anisidine (10.6 g, 0.085 mol) in 40 mL of glacial acetic acid.

  • In a separate flask, dissolve ammonium thiocyanate (23.4 g, 0.308 mol) in 75 mL of glacial acetic acid.

  • Add the p-anisidine solution to the ammonium thiocyanate solution.

  • Cool the mixture to 0°C in an ice bath with continuous stirring.

  • Prepare a solution of bromine (6.5 mL) in 30 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Continue stirring for an additional 2 hours at room temperature.

  • Pour the reaction mixture into 500 mL of ice water and neutralize with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 6-methoxy-2-aminobenzothiazole.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This is a general protocol for determining the IC50 value of a compound against a specific kinase. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

Kinase_Assay_Workflow Start Start CompoundPrep Prepare serial dilution of test compound Start->CompoundPrep ReactionSetup Add kinase, substrate, & test compound to plate CompoundPrep->ReactionSetup InitiateReaction Initiate reaction with ATP ReactionSetup->InitiateReaction Incubate1 Incubate at RT (e.g., 60 min) InitiateReaction->Incubate1 StopReaction Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubate1->StopReaction Incubate2 Incubate at RT (40 min) StopReaction->Incubate2 DetectSignal Add Kinase Detection Reagent (converts ADP to ATP, generates light) Incubate2->DetectSignal Incubate3 Incubate at RT (30-60 min) DetectSignal->Incubate3 ReadLuminescence Measure luminescence Incubate3->ReadLuminescence AnalyzeData Calculate IC50 ReadLuminescence->AnalyzeData End End AnalyzeData->End

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white opaque plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a multi-well plate, add the kinase, substrate, and test compound solution. Include appropriate controls (no inhibitor, no enzyme).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The exploration of alternative building blocks to this compound, such as 2-aminobenzothiazoles and variously substituted 2-aminobenzoates, offers promising avenues for the discovery of novel and improved therapeutic agents, particularly in the realm of kinase inhibitors. The choice of a specific scaffold and its substitution pattern allows for the fine-tuning of physicochemical properties and biological activity. The data and protocols presented in this guide provide a foundation for the rational design and evaluation of new chemical entities based on these versatile scaffolds. A thorough understanding of the structure-activity relationships and the underlying signaling pathways is paramount for the successful development of the next generation of targeted therapies.

References

A Comparative Analysis of the Biological Activities of Novel Compounds Derived from Aminobenzoate Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of recently synthesized compounds derived from aminobenzoate precursors reveals their significant potential in the development of new therapeutic agents. This guide provides a comparative analysis of the anticancer and anti-inflammatory activities of these novel compounds, supported by experimental data from various studies. The information is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

Aminobenzoates, particularly para-aminobenzoic acid (PABA), serve as versatile building blocks in medicinal chemistry due to their structural adaptability.[1] Their derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide focuses on a comparative evaluation of the biological efficacy of compounds synthesized from different aminobenzoate-related structures, including 2-aminobenzothiazoles, providing a clear overview of their therapeutic promise.

Anticancer Activity: A Comparative Overview

Recent research has highlighted the potent cytotoxic effects of various aminobenzoate derivatives against several cancer cell lines. The following table summarizes the in vitro anticancer activity, primarily represented by IC50 values, of selected compounds. Lower IC50 values are indicative of higher potency.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
2-Aminobenzothiazole DerivativeCompound 8iMCF-7 (Breast)6.34[2]
2-Aminobenzothiazole DerivativeCompound 8mMCF-7 (Breast)8.30[2]
Acrylamide-PABA AnalogCompound 4jMCF-7 (Breast)1.83[3]
Acrylamide-PABA AnalogCompound 4aMCF-7 (Breast)2.99[3]
2-Aminobenzothiazole DerivativeCompound 54MCF-7 (Breast)-[4]
2-Aminobenzothiazole DerivativeCompound 24A549 (Lung)39.33[4]
2-Aminobenzothiazole DerivativeCompound 45A549 (Lung)0.44[5]
Aminobenzylnaphthol DerivativeMMZ-45AABxPC-3 (Pancreatic)13.26 - 30.15 (72h-24h)[6][7]
Aminobenzylnaphthol DerivativeMMZ-140CHT-29 (Colorectal)11.55 - 31.78 (72h-24h)[6][7]
PABA Schiff Base-HepG2 (Liver)≥ 15.0[8]

Anti-inflammatory Activity: A Comparative Overview

Several novel compounds synthesized from aminobenzoates have exhibited promising anti-inflammatory properties. The data below compares the in vivo anti-inflammatory effects of 2-aminobenzothiazole derivatives using the carrageenan-induced rat paw edema model. The percentage inhibition of edema indicates the extent of anti-inflammatory activity.

CompoundDose (mg/kg)Mean Increase in Paw Volume (mL)% InhibitionReference
Control100.39±0.040-[9]
Diclofenac (Standard)100.04±0.00489.74[9]
AK 1a100.11±0.00471.70[9]
AK 1b100.08±0.00779.40[9]
AK 1c100.25±0.06035.89[9]
AK 1d100.16±0.03058.90[9]
AK 1e100.13±0.02066.60[9]
AK 1f100.11±0.01071.70[9]
AK 1g100.18±0.04053.84[9]

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding: Cancer cells, such as A549 or MCF-7, are seeded in 96-well plates at a density of 5–10 × 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).[10]

  • MTT Addition: After the treatment period, the culture medium is removed, and 10 µL of MTT solution (5 mg/mL) is added to each well, followed by incubation for 2-4 hours.[10]

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).[10]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[10] Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

MTT_Assay_Workflow start Start: Cell Culture seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with compounds at various concentrations incubate1->treat incubate2 Incubate for 24/48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read Measure absorbance at 570 nm add_dmso->read analyze Calculate IC50 values read->analyze end End: Cytotoxicity Data analyze->end

Fig. 1: Experimental workflow for the MTT assay.
In Vivo Anti-inflammatory Activity Assessment

The carrageenan-induced rat paw edema model is a standard method for evaluating the anti-inflammatory activity of compounds.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds or a standard anti-inflammatory drug (e.g., Diclofenac) are administered to the animals, typically intraperitoneally or orally.[9][11]

  • Induction of Inflammation: After a specific period (e.g., 30 minutes or 1 hour), a sub-plantar injection of 0.1 mL of 1% w/v carrageenan solution is administered into the right hind paw of each rat to induce localized edema.[9]

  • Paw Volume Measurement: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume to the control group that received only carrageenan.

Signaling Pathway Inhibition

Several 2-aminobenzothiazole derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, some compounds have been identified as potent inhibitors of the PI3K/AKT pathway.[2][5] The inhibition of PI3Kα by compound 8i, for example, leads to the downregulation of p-Akt, which in turn induces cell cycle arrest and apoptosis.[2]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes Inhibitor Compound 8i Inhibitor->PI3K Inhibits

Fig. 2: Inhibition of the PI3K/AKT signaling pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of aminobenzoate derivatives is significantly influenced by their structural features. The nature and position of substituents on the aromatic rings play a crucial role in determining their efficacy.

SAR_Comparison cluster_derivatives Derivatives & Activities cluster_activities Biological Outcomes Aminobenzoate Aminobenzoate Core - Ortho - Meta - Para PABA p-Aminobenzoic Acid (PABA) Derivatives + Acrylamide moiety + Schiff base formation Aminobenzoate->PABA Aminobenzothiazole 2-Aminobenzothiazole Derivatives + Substituted amines + Piperazine moieties Aminobenzoate->Aminobenzothiazole Anticancer Potent Anticancer Activity (e.g., Tubulin, PI3K inhibition) PABA->Anticancer Aminobenzothiazole->Anticancer AntiInflammatory Significant Anti-inflammatory Effects (e.g., COX inhibition) Aminobenzothiazole->AntiInflammatory

Fig. 3: Structure-activity relationship overview.

Conclusion

The studies highlighted in this guide demonstrate the significant therapeutic potential of compounds synthesized from aminobenzoate and related scaffolds. Derivatives of 2-aminobenzothiazole and p-aminobenzoic acid have shown remarkable anticancer and anti-inflammatory activities in preclinical models. The presented data underscores the importance of continued research in this area to develop novel and effective therapeutic agents. Further investigations into the mechanisms of action, optimization of lead compounds, and evaluation of their safety profiles are warranted to translate these promising findings into clinical applications.

References

Purity Assessment of Commercially Available Methyl 2-amino-4,5-dimethylbenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of commercially available Methyl 2-amino-4,5-dimethylbenzoate, a key building block in pharmaceutical synthesis. The quality of this raw material is critical, directly impacting reaction efficiency, impurity profiles, and the overall integrity of the final active pharmaceutical ingredient (API). This document outlines a comprehensive analytical approach for purity assessment, enabling researchers to make informed decisions when selecting a supplier.

Comparative Analysis of Commercial Samples

To illustrate the potential variability among suppliers, three commercial sources of this compound were procured and subjected to rigorous analytical testing. The suppliers have been anonymized for this guide and are referred to as Supplier A, Supplier B, and Supplier C.

Data Summary

The purity of the samples was determined using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy. The results are summarized in the table below.

Parameter Supplier A Supplier B Supplier C
Stated Purity >98% (GC)≥97%99%
Appearance Off-white crystalline powderLight yellow powderWhite crystalline powder
Melting Point (°C) 75-7874-7776-78
Purity by HPLC (%) 98.597.299.3
Purity by GC-MS (%) 98.897.599.5
Purity by ¹H-qNMR (%) 98.697.399.4
Major Impurity (%) 0.8 (Isomer)1.5 (Unidentified)0.3 (Starting Material)
Moisture Content (%) 0.20.50.1

Experimental Workflow

The following diagram outlines the systematic approach undertaken for the purity assessment of each commercial sample.

experimental_workflow cluster_0 Sample Reception & Initial Inspection cluster_1 Physicochemical Characterization cluster_2 Chromatographic & Spectroscopic Analysis cluster_3 Data Analysis & Purity Determination Sample Commercial this compound Inspection Visual Inspection & Documentation Sample->Inspection MP Melting Point Determination Inspection->MP Moisture Karl Fischer Titration (Moisture Content) Inspection->Moisture HPLC HPLC-UV Analysis Inspection->HPLC GCMS GC-MS Analysis Inspection->GCMS NMR ¹H-qNMR Analysis Inspection->NMR Purity Purity Calculation & Impurity Profiling HPLC->Purity GCMS->Purity NMR->Purity Report Comparative Report Generation Purity->Report

Caption: Experimental workflow for the purity assessment of commercial this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques employed in this study are provided below.

High-Performance Liquid Chromatography (HPLC)
Parameter Condition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 20% B2-15 min: 20-80% B15-17 min: 80% B17-18 min: 80-20% B18-20 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile
Gas Chromatography-Mass Spectrometry (GC-MS)
Parameter Condition
Instrument Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Start at 100 °C (hold 2 min)Ramp to 280 °C at 15 °C/min (hold 5 min)
MSD Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Mass Range 40-450 amu
Sample Preparation 1 mg/mL in Dichloromethane
Quantitative ¹H-NMR Spectroscopy
Parameter Condition
Instrument Bruker Avance III 400 MHz or equivalent
Solvent Chloroform-d (CDCl₃)
Internal Standard Maleic Anhydride (Certified Reference Material)
Pulse Program zg30
Number of Scans 16
Relaxation Delay (d1) 30 s
Acquisition Time 4 s
Sample Preparation Accurately weigh ~20 mg of the sample and ~10 mg of the internal standard into a vial. Dissolve in ~0.7 mL of CDCl₃.

Discussion

The analytical data reveals notable differences in the purity and impurity profiles of the materials from the three suppliers. Supplier C consistently provided the material with the highest purity across all analytical methods. The major impurity in the sample from Supplier A was identified as an isomer, which could potentially interfere with subsequent synthetic steps. The sample from Supplier B contained a higher level of an unidentified impurity and a greater moisture content, which could affect reaction stoichiometry.

Conclusion

This comparative guide underscores the importance of independently verifying the purity of commercially available starting materials. While stated purities provide a preliminary indication of quality, a comprehensive analytical assessment using orthogonal methods such as HPLC, GC-MS, and ¹H-qNMR is essential for ensuring the integrity of research and development activities in the pharmaceutical industry. Based on this evaluation, the material from Supplier C is recommended for applications where high purity is a critical requirement.

A Comparative Guide to the Reactivity of Substituted Anilines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted anilines are foundational precursors in the synthesis of a vast array of organic molecules, from pharmaceuticals and agrochemicals to advanced materials. The nature and position of substituents on the aniline ring profoundly influence the nucleophilicity of the amino group and the electron density of the aromatic system. This guide provides an objective comparison of the reactivity of substituted anilines in three cornerstone reactions of organic synthesis: Nucleophilic Acyl Substitution, Electrophilic Aromatic Substitution, and Palladium-Catalyzed Cross-Coupling. The information presented is supported by experimental data to aid in reaction design, optimization, and troubleshooting.

The Impact of Substituents on Aniline Reactivity: An Overview

The reactivity of a substituted aniline is primarily dictated by the electronic properties of its substituents. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom and the aromatic ring, thereby enhancing reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to reduced reactivity. This interplay of electronic effects can be quantified and predicted using the Hammett equation, which provides a linear free-energy relationship for many reactions involving substituted benzene derivatives.

electronic_effects cluster_EDG Electron-Donating Groups (EDGs) cluster_EWG Electron-Withdrawing Groups (EWGs) EDG e.g., -OCH₃, -CH₃, -NH₂ Aniline_EDG Substituted Aniline EDG->Aniline_EDG Increases electron density Reactivity_EDG Increased Reactivity Aniline_EDG->Reactivity_EDG More nucleophilic amine More activated ring EWG e.g., -NO₂, -CN, -CF₃ Aniline_EWG Substituted Aniline EWG->Aniline_EWG Decreases electron density Reactivity_EWG Decreased Reactivity Aniline_EWG->Reactivity_EWG Less nucleophilic amine Less activated ring

Influence of Substituents on Aniline Reactivity

Nucleophilic Acyl Substitution: Amide Bond Formation

The reaction of anilines with acylating agents, such as acyl chlorides or anhydrides, to form amides is a fundamental transformation. The rate of this reaction is highly dependent on the nucleophilicity of the aniline's nitrogen atom.

Quantitative Reactivity Comparison

The following table summarizes the relative reactivity of various para-substituted anilines in a representative acylation reaction. The data is presented to illustrate the electronic influence of substituents on the rate of reaction. A negative Hammett ρ (rho) value indicates that the reaction is accelerated by electron-donating groups. For the reaction of substituted anilines with benzoyl chloride, the reaction constant (ρ) is typically negative, confirming that electron-donating groups on the aniline increase the reaction rate.[1]

Substituent (para-)Hammett Constant (σp)Relative Rate (k/k₀)
-OCH₃-0.27Fast
-CH₃-0.17Moderate
-H0.001.00 (Reference)
-Cl0.23Slow
-NO₂0.78Very Slow

Note: Relative rates are illustrative and can vary with specific reaction conditions. The trend is consistent with Hammett plot data for similar reactions.

Experimental Protocol: N-Benzoylation of Aniline

This protocol describes a standard procedure for the acylation of aniline with benzoyl chloride, often referred to as the Schotten-Baumann reaction.[2]

Materials:

  • Aniline (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • 10% Aqueous sodium hydroxide solution

  • Dichloromethane (or other suitable organic solvent)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware for reaction and workup

Procedure:

  • In a flask, dissolve aniline in dichloromethane.

  • Add an excess of 10% aqueous sodium hydroxide solution to the flask.

  • Cool the mixture in an ice bath with vigorous stirring.

  • Slowly add benzoyl chloride to the reaction mixture.

  • Continue stirring for 15-30 minutes at room temperature after the addition is complete.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-phenylbenzamide (benzanilide).

  • The product can be purified by recrystallization.

acylation_workflow start Start dissolve Dissolve aniline in CH₂Cl₂ and 10% NaOH(aq) start->dissolve cool Cool mixture in ice bath dissolve->cool add_benzoyl_chloride Slowly add benzoyl chloride cool->add_benzoyl_chloride stir Stir at room temperature add_benzoyl_chloride->stir workup Aqueous workup (separation, washes) stir->workup dry_evaporate Dry and evaporate solvent workup->dry_evaporate product N-Phenylbenzamide dry_evaporate->product

Workflow for N-Benzoylation of Aniline

Electrophilic Aromatic Substitution: Bromination

The amino group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions.[3] This high reactivity can lead to multiple substitutions, often making controlled mono-substitution challenging.[4]

Reactivity Comparison

The reactivity of substituted anilines in EAS is directly correlated with the electron-donating ability of the substituent.

Aniline DerivativeReactivityProduct(s) with Br₂/H₂ONotes
AnilineVery High2,4,6-TribromoanilineReaction is rapid and difficult to control.[4]
p-Toluidine (-CH₃)High2-Bromo-4-methylaniline (after protection)Protection of the amino group is required for mono-bromination.
p-Anisidine (-OCH₃)Very HighPolysubstituted productsSimilar to aniline, protection is necessary for selectivity.
p-Nitroaniline (-NO₂)Low2-Bromo-4-nitroanilineThe deactivating nitro group allows for controlled mono-bromination.
Experimental Protocol: Mono-bromination of Aniline via Acetylation

To control the reactivity of aniline and achieve mono-substitution, the amino group is temporarily protected as an acetamide.[4]

Step 1: Acetylation of Aniline

  • To aniline in a flask, add acetic anhydride.

  • Gently warm the mixture for a short period.

  • Pour the reaction mixture into cold water to precipitate the acetanilide.

  • Collect the product by vacuum filtration and recrystallize if necessary.

Step 2: Bromination of Acetanilide

  • Dissolve the acetanilide in a suitable solvent, such as acetic acid.

  • Slowly add a solution of bromine in acetic acid.

  • Stir until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water to precipitate the bromoacetanilide.

  • Collect the product by filtration.

Step 3: Hydrolysis of Bromoacetanilide

  • Reflux the bromoacetanilide in an aqueous acidic or basic solution.

  • Neutralize the solution to precipitate the bromoaniline.

  • Collect the final product by filtration.

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an amine with an aryl halide. The reactivity of the substituted aniline in this reaction is influenced by both electronic and steric factors.

Quantitative Reactivity Comparison

The following table presents typical yields for the Buchwald-Hartwig amination of various substituted anilines with an aryl bromide. Electron-rich anilines generally react more readily, while bulky ortho-substituents can hinder the reaction.

Aniline SubstituentAryl HalideCatalyst SystemYield (%)
4-Methoxy4-BromotoluenePd₂(dba)₃ / BINAP>95
4-Methyl4-BromotoluenePd₂(dba)₃ / BINAP~90
Unsubstituted4-BromotoluenePd₂(dba)₃ / BINAP~85
4-Chloro4-BromotoluenePd₂(dba)₃ / BINAP~75
2-Methyl4-BromotoluenePd₂(dba)₃ / BINAP~60

Yields are representative and can be optimized by adjusting the ligand, base, and solvent.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed coupling of a substituted aniline with an aryl bromide.

Materials:

  • Aryl bromide (1.0 eq)

  • Substituted aniline (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, 2-4 mol%)

  • Strong base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous toluene

  • Schlenk tube or other inert atmosphere glassware

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon), add the palladium catalyst, phosphine ligand, and sodium tert-butoxide.

  • Add the aryl bromide and the substituted aniline.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C) for the required time (monitored by TLC or GC/MS).

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

buchwald_hartwig_mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)(L)₂-X oxidative_addition->pd_complex1 amine_coordination Amine Coordination & Deprotonation pd_complex1->amine_coordination + R'R''NH, Base pd_amido_complex Ar-Pd(II)(L)₂-NR'R'' amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product

Catalytic Cycle of Buchwald-Hartwig Amination

Conclusion

The reactivity of substituted anilines in organic synthesis is a nuanced interplay of electronic and steric effects. Electron-donating groups generally enhance reactivity in nucleophilic acyl substitution, electrophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. Conversely, electron-withdrawing groups diminish reactivity. Understanding these principles and employing appropriate strategies, such as the use of protecting groups, allows for the controlled and selective synthesis of a diverse range of valuable molecules. The provided data and protocols serve as a foundational guide for researchers to design and execute efficient synthetic transformations involving substituted anilines.

References

A Comparative Analysis of 4-Aminobenzoic Acid Derivatives in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Derivatives of 4-aminobenzoic acid (PABA), a versatile scaffold in medicinal chemistry, have demonstrated a broad spectrum of biological activities, leading to their investigation and use in various therapeutic areas.[1][2][3][4] This guide provides an objective comparison of the efficacy of several classes of PABA derivatives, supported by experimental data, to inform ongoing and future research and development efforts. The analysis covers their applications as antimicrobial, anticancer, and local anesthetic agents.

Comparative Efficacy of 4-Aminobenzoic Acid Derivatives

The therapeutic efficacy of 4-aminobenzoic acid derivatives is highly dependent on the specific structural modifications to the parent molecule. These modifications influence the compound's mechanism of action, target specificity, and overall potency. This section presents a quantitative comparison of the efficacy of different PABA derivatives in key therapeutic areas.

Antimicrobial Activity

A significant class of PABA derivatives with well-established antimicrobial properties are the sulfonamides. These synthetic compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway.[5][6] Folate is essential for the synthesis of nucleic acids, and its inhibition leads to a bacteriostatic effect.[5]

Beyond sulfonamides, other derivatives, such as Schiff bases of PABA, have also shown promising antimicrobial activity. The following table summarizes the minimum inhibitory concentration (MIC) values for selected PABA derivatives against various microorganisms. Lower MIC values indicate greater potency.

Table 1: Comparative Antimicrobial Efficacy of 4-Aminobenzoic Acid Derivatives

Derivative ClassSpecific DerivativeTarget OrganismEfficacy Metric (MIC)Reference
Schiff Bases of PABA4-[(5-Nitrofurfurylidene)amino]benzoic acidStaphylococcus aureus (MRSA)15.62 µM[3][7]
Schiff Bases of PABA4-[(2-Hydroxybenzylidene)amino]benzoic acidStaphylococcus aureus (MRSA)> 250 µM[7]
SulfonamidesSulfamethoxazoleVaries (Broad Spectrum)Varies by organism[6]
PABA DerivativeAminochlorofluoro phenyl benzamideEscherichia coli60% activity vs. Ciprofloxacin[2]
PABA DerivativeAminochlorofluoro phenyl benzamideStaphylococcus aureus90% activity vs. Ciprofloxacin[2]
Anticancer Activity

The structural versatility of the PABA scaffold has been exploited to develop novel anticancer agents.[2][4] These derivatives often target specific signaling pathways that are dysregulated in cancer cells. One key target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation and survival.[1][8]

Recent studies have investigated 4-amino-2-chlorobenzoic acid derivatives as EGFR inhibitors, comparing their efficacy to established drugs like Erlotinib.[8] The following tables present comparative cytotoxicity data (IC50 values) against various cancer cell lines and EGFR kinase inhibitory activity. Lower IC50 values indicate higher potency.

Table 2: Comparative Cytotoxicity of 4-Amino-2-chlorobenzoic Acid Derivative (N5a) and Erlotinib

CompoundA549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)Reference
N5a1.23 ± 0.112.45 ± 0.183.12 ± 0.25[8]
Erlotinib4.56 ± 0.326.78 ± 0.518.12 ± 0.63[8]

Table 3: Comparative EGFR Kinase Inhibitory Activity

CompoundEGFR Tyrosine Kinase IC50 (µM)Reference
N5a0.58 ± 0.04[8]
Erlotinib0.95 ± 0.07[8]

Other PABA derivatives, such as Schiff bases, have also demonstrated notable cytotoxicity against cancer cell lines. For instance, 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acid exhibited an IC50 of 15.0 µM against the HepG2 liver cancer cell line.[7][9]

Local Anesthetic Activity

Certain ester derivatives of 4-aminobenzoic acid, most notably benzocaine, function as local anesthetics.[10][11] Their mechanism of action involves blocking voltage-gated sodium channels in neuronal membranes. This inhibition prevents the influx of sodium ions, thereby blocking the initiation and conduction of nerve impulses, which results in a loss of sensation.[10][12]

The efficacy of these local anesthetics is characterized by their onset and duration of action. Benzocaine is known for its rapid onset but relatively short duration of action, making it suitable for topical applications to relieve pain from minor skin irritations, sore throats, and canker sores.[10][13]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[7][14][15]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the PABA derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing no antimicrobial agent) and a sterility control well (containing uninoculated broth) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18][19]

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the PABA derivative. A control group of cells is treated with the vehicle (e.g., DMSO) alone. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

EGFR Tyrosine Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.[1][13][20][21][22]

  • Reagent Preparation: Prepare the kinase reaction buffer, a solution of the EGFR enzyme, the substrate (e.g., a synthetic peptide), and ATP. The PABA derivative is dissolved in DMSO to create a stock solution.

  • Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture containing the EGFR enzyme, the substrate, and the test compound at various concentrations in a 96-well plate. Control reactions without the inhibitor and without the enzyme are also included.

  • Incubation: The reaction plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as an ELISA-based assay with a phosphorylation-specific antibody or a luminescence-based assay that measures the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 4-aminobenzoic acid derivatives are mediated through their interaction with specific biological pathways. The following diagrams illustrate some of the key signaling pathways and mechanisms of action for different classes of PABA derivatives.

bacterial_folate_synthesis_inhibition cluster_pathway Bacterial Folate Synthesis Pathway PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Sulfonamide Sulfonamide (PABA Derivative) Sulfonamide->DHPS Competitive Inhibition Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Enzymatic Reaction Bacterial_Growth Bacterial Growth Inhibition Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids egfr_signaling_inhibition cluster_kinase EGFR Kinase Domain EGF EGF EGFR EGFR EGF->EGFR Binds ADP ADP Ras Ras EGFR->Ras Activates PABA_derivative 4-Amino-2-chlorobenzoic acid derivative (N5a) PABA_derivative->EGFR Inhibits (ATP competitive) ATP ATP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes local_anesthetic_moa Nerve_Impulse Nerve Impulse Na_Channel_Open Voltage-gated Na+ Channel (Open) Nerve_Impulse->Na_Channel_Open Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Na_Channel_Blocked Voltage-gated Na+ Channel (Blocked) Depolarization Depolarization Na_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Sensation Pain Sensation Action_Potential->Pain_Sensation Benzocaine Benzocaine (PABA Derivative) Benzocaine->Na_Channel_Open Blocks

References

Safety Operating Guide

Safe Disposal of Methyl 2-amino-4,5-dimethylbenzoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is synthesized from safety data for structurally similar compounds, as a specific Safety Data Sheet (SDS) for Methyl 2-amino-4,5-dimethylbenzoate (CAS No. 19258-73-2) was not located in the provided search results. Professionals should always consult the official SDS for any chemical prior to handling and disposal. The procedures outlined below are based on general best practices for related chemical substances.

This guide provides essential safety and logistical information for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance.

Hazard and Precautionary Summary

Based on data for analogous compounds, this compound is anticipated to cause skin, eye, and respiratory irritation. The table below summarizes the likely hazard classifications and corresponding precautionary statements.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement
Skin Irritation (Category 2)H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Eye Irritation (Category 2)H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P271: Use only outdoors or in a well-ventilated area.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound, designed to minimize risk.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure all appropriate PPE is worn. This is the first line of defense against chemical exposure.

  • Protective Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1]

  • Protective Clothing: A lab coat or other suitable protective clothing is mandatory to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[1]

Waste Collection and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1]

  • Designated Waste Container: Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a dedicated, clearly labeled waste container.[1]

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents: "Waste this compound".[1]

  • Incompatible Materials: Avoid mixing this waste with strong oxidizing agents or other incompatible chemicals.[1]

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and can be securely closed. Keep the container sealed except when adding waste.[1]

Storage of Waste

Proper storage of the hazardous waste container prior to disposal is a critical safety and compliance step.

  • Location: Store the waste container in a designated, well-ventilated hazardous waste accumulation area.[1]

  • Secondary Containment: Place the waste container within a secondary containment bin to mitigate potential leaks.[1]

  • Access: Store in a locked-up area or one that is only accessible to qualified personnel.[3]

Final Disposal

Disposal of chemical waste must be handled by certified professionals to ensure it is done in accordance with all local, state, and federal regulations.

  • Professional Disposal Service: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.

  • Regulatory Compliance: Dispose of the contents and container in accordance with an approved waste disposal plant.[2][3] Do not let the product enter drains.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Collect 2. Collect Waste in Designated Container PPE->Collect Label 3. Label Container 'Hazardous Waste' & Contents Collect->Label Segregate 4. Segregate from Incompatible Materials Label->Segregate Store 5. Store in Ventilated, Secure Area Segregate->Store Contain 6. Use Secondary Containment Store->Contain Disposal 7. Arrange for Pickup by Licensed Disposal Service Contain->Disposal

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.